6',7'-Dihydroxybergamottin
Description
structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045401 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145414-76-2, 71339-34-9 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145414-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Provenance of 6',7'-Dihydroxybergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is of significant interest to the scientific and medical communities due to its potent, mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in human drug metabolism. This technical guide provides an in-depth exploration of the natural sources of DHB, detailing its concentration in various citrus species. Furthermore, it outlines the experimental protocols for its extraction and quantification, elucidates its biosynthetic pathway, and illustrates its mechanism of CYP3A4 inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Natural Sources and Quantitative Distribution
This compound is primarily isolated from citrus fruits, with notable concentrations found in grapefruit (Citrus paradisi), pomelos (Citrus maxima), and sour oranges (Citrus aurantium)[1]. The compound is present in both the peel and the pulp of these fruits[1]. The concentration of DHB can vary significantly depending on the citrus species, cultivar, and the part of the fruit being analyzed. The following tables summarize the quantitative data on DHB content in various raw citrus sources.
Table 1: Concentration of this compound in the Juice/Pulp of Various Citrus Species
| Citrus Species | Cultivar/Variety | Concentration (µg/mL) | Reference |
| Grapefruit (Citrus paradisi) | White | 7.54 | [2] |
| Lime (Citrus aurantiifolia) | N/A | 13.21 | [2] |
| Sour Orange (Citrus aurantium) | N/A | 8.08 | [2] |
Table 2: Concentration of this compound in the Peel of Various Citrus Species
| Citrus Species | Cultivar/Variety | Concentration (µg/g) | Reference |
| Grapefruit (Citrus paradisi) | White | 85.27 | |
| Sweetie (C. maxima × C. paradisi) | N/A | 173.32 | |
| Crystallized Grapefruit Peel | N/A | 7.2 |
Experimental Protocols
Extraction of this compound from Citrus Peel and Pulp
A common method for the extraction of furanocoumarins, including DHB, from citrus matrices involves solvent extraction.
Protocol:
-
Sample Preparation: Fresh citrus peel and pulp are separated and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder using a ball mill.
-
Extraction: A known mass (e.g., 20 mg) of the powdered sample is mixed with a solution of 80:20 methanol/water (v/v). The mixture is subjected to sonication for a defined period (e.g., 90 minutes) to enhance extraction efficiency. Alternatively, the sample can be stirred with the solvent for 60 minutes.
-
Solvent Evaporation and Reconstitution: The resulting extract is then evaporated to dryness under reduced pressure. The dried residue is resuspended in a solution of 75:25 methanol/ultrapure water (v/v) for subsequent analysis. For some applications, ethyl acetate can also be used as the extraction solvent.
Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
A rapid and sensitive UPLC-MS method is employed for the separation and quantification of DHB and other furanocoumarins.
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Agilent Technologies 1290 Infinity) is used.
-
Mobile Phase: A gradient elution is performed using a two-solvent system:
-
Solvent A: 0.1% formic acid in ultrapure water.
-
Solvent B: 0.1% formic acid in methanol.
-
-
Gradient Program: A typical gradient might be: 10% B to 20% B over 0.74 min, to 60% B at 5.88 min, to 90% B at 10 min, then to 100% B held for 4 min, followed by re-equilibration at 10% B.
-
Flow Rate: A constant flow rate, for instance, of 0.5 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Single Ion Monitoring (SIM) is employed for selective and sensitive quantification of the target analyte. The specific m/z ratio for DHB is monitored.
-
-
Quantification: A standard curve is generated using certified reference standards of this compound at various concentrations. The concentration of DHB in the samples is then determined by comparing the peak area of the analyte to the standard curve.
Biosynthesis of this compound
The biosynthesis of this compound in citrus plants begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield various furanocoumarins, including DHB.
Key Enzymes in the Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate-CoA ligase
-
C2'H: Cinnamoyl-CoA 2'-hydroxylase
-
CYP: Cytochrome P450 monooxygenase
The pathway initiates with the conversion of L-phenylalanine to trans-cinnamic acid, which is subsequently hydroxylated to p-coumaric acid. A series of reactions leads to the formation of the key intermediate, umbelliferone. Umbelliferone then undergoes prenylation to form demethylsuberosin, which is cyclized to marmesin. Psoralen is formed from marmesin, and subsequent hydroxylation and geranylation steps lead to the formation of bergamottin. Finally, a hydroxylation reaction, catalyzed by a cytochrome P450 enzyme, converts bergamottin to this compound.
Mechanism of CYP3A4 Inhibition
This compound is a well-characterized mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4). This type of inhibition, also known as "suicide inhibition," involves the metabolic activation of the inhibitor by the target enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.
The mechanism of CYP3A4 inactivation by DHB proceeds as follows:
-
Binding: DHB binds to the active site of the CYP3A4 enzyme.
-
Metabolic Activation: The CYP3A4 enzyme metabolizes DHB, specifically targeting the furan moiety of the molecule. This oxidation process generates a highly reactive intermediate, likely a γ-ketoenal.
-
Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with a nucleophilic residue within the active site of the CYP3A4 apoprotein, leading to the formation of an irreversible enzyme-inhibitor adduct.
-
Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme, preventing it from metabolizing other substrates. The recovery of enzyme activity requires the synthesis of new enzyme molecules.
This potent and irreversible inhibition of CYP3A4 by DHB is the primary mechanism behind the well-documented "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and potential adverse effects.
Conclusion
This compound is a significant natural product with profound effects on human drug metabolism. Its primary sources are citrus fruits, particularly grapefruit, pomelo, and sour orange. Understanding its distribution, biosynthesis, and mechanism of action is crucial for drug development, clinical pharmacology, and food-drug interaction studies. The protocols and data presented in this guide provide a foundational resource for researchers and scientists working with this potent furanocoumarin.
References
An In-depth Technical Guide to 6',7'-Dihydroxybergamottin: Chemical Structure, Physical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit and other citrus species. It is a well-documented, potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, playing a crucial role in the widely recognized "grapefruit juice effect" on drug metabolism. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and key biological activities of DHB. Detailed experimental protocols for its isolation from natural sources and a synthetic route are presented, alongside available spectral data for its characterization. The mechanism of its interaction with CYP3A4 is also discussed, providing valuable insights for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is a derivative of psoralen, characterized by a furanocoumarin core with a dihydroxylated geranyl side chain attached at the 7-position.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one[2] |
| CAS Number | 145414-76-2[2] |
| Molecular Formula | C₂₁H₂₄O₆[2] |
| Molecular Weight | 372.41 g/mol [1] |
| SMILES | CC(=CCC(C(C)(C)O)O)C=CCOc1c2c(cc3c1oc=c3)C=CC(=O)O2 |
| InChI | InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ |
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its solubility and spectral characteristics are crucial for its extraction, purification, and quantification.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | Not available in the searched results. |
| Boiling Point | Not available in the searched results. |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |
| UV Absorption (λmax) | 221, 250, 309 nm |
Spectroscopic Data
While detailed spectral data with peak assignments are not fully available in the public domain, the use of NMR and mass spectrometry for the identification of this compound has been reported.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound to be 372 g/mol . A chemical ionization mass spectrum shows a parent ion (M+H)⁺ at m/z 373. Prominent fragment ions are observed at m/z 355, 203, and 153. The dominant fragment at m/z 203 corresponds to 5-hydroxypsoralen (bergaptol).
NMR Spectroscopy
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not detailed in the available search results. However, the expected characteristic absorption bands would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=O stretching (lactone): A strong absorption band around 1700-1750 cm⁻¹.
-
C=C stretching (aromatic and alkene): Bands in the region of 1450-1650 cm⁻¹.
-
C-O stretching (ether and alcohol): Absorptions in the 1000-1300 cm⁻¹ region.
Experimental Protocols
Isolation of this compound from Grapefruit Juice
The following protocol is a generalized procedure based on reported methods for the extraction and purification of this compound from grapefruit juice.
Caption: Synthesis of this compound from bergamottin.
Methodology:
-
Epoxidation of Bergamottin: Bergamottin is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent to form 6',7'-epoxybergamottin.
-
Acid-Catalyzed Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis. For instance, treatment with a dilute acid like perchloric acid in a solvent such as dioxane opens the epoxide ring to form the diol, yielding this compound. The yield from bergamottin has been reported to be around 16%.
Biological Activity and Mechanism of Action
The most significant biological activity of this compound is its potent and mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4). This enzyme is a major player in the metabolism of a vast number of therapeutic drugs in the liver and small intestine.
Signaling Pathway of CYP3A4 Inhibition
Caption: Mechanism-based inhibition of CYP3A4 by this compound.
Mechanism of Inhibition:
This compound acts as a mechanism-based inhibitor of CYP3A4. This means that it is itself a substrate for the enzyme. During the metabolic process, DHB is converted into a reactive intermediate. This intermediate then covalently binds to the active site of the CYP3A4 enzyme, leading to its irreversible inactivation. This inactivation reduces the metabolic capacity of CYP3A4, resulting in decreased first-pass metabolism of co-administered drugs that are substrates for this enzyme. Consequently, the oral bioavailability and plasma concentrations of these drugs are significantly increased, which can lead to potential adverse drug reactions. The IC₅₀ value for the inhibition of human CYP3A4 by this compound has been reported to be in the range of 1-2 μM.
Conclusion
This compound is a key bioactive furanocoumarin with significant implications for drug metabolism. Its well-defined chemical structure and potent inhibitory effect on CYP3A4 make it a subject of considerable interest in the fields of pharmacology, toxicology, and drug development. The experimental protocols provided herein offer a foundation for its isolation and synthesis, facilitating further research into its biological effects and potential therapeutic applications. A more detailed elucidation of its spectral characteristics would be a valuable addition to the existing body of knowledge. This technical guide serves as a comprehensive resource for professionals seeking to understand and work with this important natural product.
References
Initial isolation and characterization of 6',7'-Dihydroxybergamottin.
An In-depth Technical Guide on the Initial Isolation and Characterization of 6',7'-Dihydroxybergamottin
Introduction
This compound (DHB) is a naturally occurring furanocoumarin predominantly found in grapefruit (Citrus paradisi) and other citrus species like pomelos and sour oranges, present in both the peel and the pulp.[1] It is a significant compound of interest in the fields of pharmacology and drug development due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[2][3][4] This inhibition is the primary mechanism behind the well-documented "grapefruit-drug interaction," where the consumption of grapefruit juice can significantly alter the metabolism and increase the bioavailability of numerous orally administered drugs.[5] This guide provides a comprehensive overview of the initial methods used for the isolation and structural characterization of DHB, tailored for researchers, scientists, and drug development professionals.
Isolation Methodologies
The initial isolation of this compound from natural sources, primarily grapefruit juice, involves a multi-step process combining solvent extraction and various chromatographic techniques to separate it from a complex mixture of other furanocoumarins and phytochemicals.
Extraction
The process begins with the extraction of furanocoumarins from grapefruit juice or peel.
-
Solvent Selection : Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins from citrus fruits. Other commonly used solvents include ethyl acetate and methylene chloride.
-
Procedure : Grapefruit juice is typically partitioned with an organic solvent like methylene chloride or ethyl acetate. The organic phase, containing the furanocoumarins, is then collected and evaporated to yield a crude extract.
Chromatographic Separation and Purification
The crude extract is subjected to one or more chromatographic steps to isolate DHB.
-
Column Chromatography : Normal-phase silica gel column chromatography is a common initial step to fractionate the crude extract.
-
Thin-Layer Chromatography (TLC) : Preparative TLC has been successfully used for the isolation of DHB. For instance, a silica gel plate developed with a hexane:acetone (6:4) solvent system, followed by re-chromatography with methylene chloride:acetone (3:2), has been reported to effectively isolate the compound.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase semi-preparative or preparative HPLC is the final step to obtain highly pure DHB. C18 columns are typically used for the separation of grapefruit furanocoumarins. The purity of the final compound is confirmed by analytical HPLC-MS, ensuring the absence of extra signals in the total-ion-current chromatogram.
Structural Characterization
Once isolated, the structure of this compound is elucidated and confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula has been identified as C21H24O6, with a molecular weight of approximately 372 g/mol . Electrospray ionization (ESI) coupled with mass spectrometry is often employed for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR studies are crucial for determining the precise chemical structure, including the connectivity of atoms and stereochemistry.
-
Ultraviolet (UV) Spectroscopy : Furanocoumarins exhibit characteristic UV absorption peaks. DHB shows absorption maxima at approximately 221, 250, and 309 nm.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
| Molecular Formula | C₂₁H₂₄O₆ | |
| Molecular Weight | 372.4 g/mol | |
| CAS Number | 145414-76-2 | |
| Appearance | Crystalline solid | |
| UV λmax | 221, 250, 309 nm | |
| MS Precursor m/z | 373.1646 [M+H]⁺ |
Table 2: Chromatographic Data for this compound
| Technique | Conditions | Value | Reference |
| TLC (Silica Gel) | Hexane:Acetone (6:4) | R_f = 0.35 | |
| TLC (Silica Gel) | Methylene chloride:Acetone (3:2) | R_f = 0.6 | |
| HPLC | (Conditions not specified) | Retention Time = 16 min |
Table 3: In Vitro Inhibitory Activity of this compound against CYP3A4
| Assay | IC₅₀ Value | Reference |
| Inhibition of 6β-hydroxytestosterone formation (rat liver microsomes) | 25 µM | |
| Inhibition of CYP3A4 (human liver microsomes) | 1-2 µM | |
| Inhibition of midazolam α-hydroxylation | 4.7 µM (reversible) | |
| Inhibition of midazolam α-hydroxylation (after preincubation) | 0.31 µM (mechanism-based) | |
| Inhibition of CYP3A4 | 1.2 µM |
Experimental Protocols
Protocol 1: Isolation of DHB from Grapefruit Juice via TLC
-
Extraction :
-
Extract grapefruit juice prepared from frozen concentrate with methylene chloride.
-
Evaporate the organic phase to dryness.
-
Dissolve the resulting residue in a small volume of methylene chloride.
-
-
Thin-Layer Chromatography (TLC) :
-
Apply the concentrated residue to a 250 µM silica gel TLC plate.
-
Develop the plate using a hexane:acetone (6:4) solvent system. The band corresponding to DHB will have an R_f value of approximately 0.35.
-
Scrape the silica gel containing the compound of interest from the plate.
-
Extract the compound from the silica gel.
-
Re-chromatograph the extracted material on a new silica gel plate using a methylene chloride:acetone (3:2) solvent system (R_f ≈ 0.6).
-
-
Final Purification :
-
Extract the purified compound from the silica gel using ethyl acetate.
-
Crystallize the final product from a hexane:ethyl acetate mixture to obtain pure this compound.
-
Protocol 2: Isolation of DHB via Column Chromatography and HPLC
-
Extraction :
-
Extract grapefruit juice with ethyl acetate.
-
Dry the extract completely.
-
-
Column Chromatography :
-
Load the dried extract onto a silica gel column.
-
Elute the column with a suitable solvent gradient to fractionate the components.
-
-
Preparative HPLC :
-
Subject the fractions containing DHB to preparative HPLC for final purification.
-
Use a C18 reversed-phase column for optimal separation.
-
-
Purity Analysis :
-
Analyze the purity of the isolated compound using analytical HPLC coupled with a mass spectrometer to ensure a single peak corresponding to the mass of DHB.
-
Visualizations
Caption: Workflow for the isolation and characterization of this compound.
Caption: Signaling pathway of CYP3A4 inhibition by this compound.
Conclusion
The initial isolation and characterization of this compound have been pivotal in understanding its role as a potent inhibitor of CYP3A4 and the underlying cause of grapefruit-drug interactions. The methodologies, relying on a combination of solvent extraction and multi-step chromatographic purification, have enabled the procurement of pure DHB for structural elucidation by NMR and MS. The characterization of its inhibitory activity has provided critical insights for the fields of drug metabolism, clinical pharmacology, and food science, guiding safer co-administration of medications and paving the way for potential therapeutic applications leveraging CYP3A4 inhibition.
References
An In-depth Technical Guide to the In Vivo Pharmacokinetic Profile of 6',7'-Dihydroxybergamottin
Introduction
6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin predominantly found in grapefruit and Seville oranges.[1][2] It is a key bioactive constituent responsible for the widely recognized "grapefruit juice effect," an interaction that significantly alters the pharmacokinetics of numerous orally administered drugs.[3][4] DHB is a potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), an essential enzyme for the metabolism of approximately 50% of all marketed drugs.[5] This inhibition occurs primarily in the intestine, leading to decreased first-pass metabolism and a subsequent increase in the oral bioavailability of CYP3A4 substrates. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of DHB, focusing on its metabolic effects, experimental evaluation, and quantitative impact on co-administered drugs.
Pharmacokinetic Profile and Mechanism of Action
Direct and complete pharmacokinetic data for pure this compound (such as Cmax, Tmax, and AUC) is not extensively detailed in the available literature, as human studies typically utilize DHB-containing products like grapefruit juice rather than the isolated compound. The research focus has primarily been on DHB's profound impact on the pharmacokinetics of other drugs.
Absorption and First-Pass Metabolism
Following oral ingestion, DHB is absorbed from the gastrointestinal tract. Its most significant action takes place within the enterocytes of the intestinal wall, which have high concentrations of the CYP3A4 enzyme. The primary effect of DHB is the potent and irreversible inhibition of this intestinal CYP3A4. This "suicide inhibition" means that the enzyme metabolizes DHB into a reactive intermediate that permanently binds to and inactivates the enzyme, leading to its accelerated degradation. This effect is most pronounced in the intestine; hepatic (liver) CYP3A4 is less affected after a single administration of grapefruit juice. By inactivating intestinal CYP3A4, DHB effectively reduces the first-pass metabolism of co-administered drugs that are substrates for this enzyme.
Distribution
The systemic distribution of DHB is not well-characterized. However, the localized and potent effect on gut wall CYP3A4 suggests that significant concentrations are achieved in the intestine. The lack of a major effect on hepatic CYP3A4 after single consumption indicates that either systemic absorption is limited or the compound is rapidly cleared before reaching the liver in sufficient concentrations to cause significant inhibition.
Metabolism and Excretion
DHB itself is metabolized by CYP3A4, which is the very mechanism of its inhibitory action. The process leads to the formation of a reactive intermediate that inactivates the enzyme. Models of DHB pharmacokinetics include CYP3A4-mediated clearance and passive glomerular filtration as routes of elimination. The effects of this enzymatic inhibition can be measured up to 24 hours after consumption of grapefruit juice, indicating a lasting impact on metabolic capacity.
Data on Pharmacokinetic Interactions
While pharmacokinetic parameters for DHB alone are scarce, its effect on co-administered drugs has been quantified in numerous studies. The following table summarizes key findings from clinical trials where drugs were administered with DHB-containing juices.
| Co-administered Drug | Vehicle | Key Pharmacokinetic Change | Magnitude of Change | Reference |
| Cyclosporine | Grapefruit Juice | Increase in AUC | ▲ 55% | |
| Cyclosporine | Grapefruit Juice | Increase in Cmax | ▲ 35% | |
| Cyclosporine | Seville Orange Juice | No significant influence on disposition | ↔ | |
| Felodipine | Orange Juice with DHB extract | Increase in AUC | ▲ 1.9-fold | |
| Felodipine | Orange Juice with DHB extract | Increase in Cmax | ▲ 1.7-fold |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
The investigation of DHB's pharmacokinetic effects typically involves controlled clinical studies with healthy human volunteers.
Study Design
A common methodology is the crossover study design, where each subject serves as their own control. For instance, in a study assessing the interaction with cyclosporine, seven healthy volunteers were administered the drug with water, grapefruit juice, or Seville orange juice in different phases of the study. Similarly, a study on felodipine involved five healthy volunteers who received the drug with plain orange juice (control), whole grapefruit juice, or orange juice containing a DHB-rich grapefruit extract.
Sample Collection and Analysis
-
Administration : Subjects ingest a standardized dose of a CYP3A4 substrate drug (e.g., a 10 mg felodipine tablet) with a specified volume of the test beverage (e.g., grapefruit juice) or control beverage.
-
Blood Sampling : Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Preparation : Plasma or whole blood is separated from the samples. For analysis, proteins may be precipitated, and the sample is often extracted using techniques like liquid-liquid extraction (e.g., with methylene chloride) or solid-phase extraction.
-
Quantification : The concentrations of the drug and its metabolites in the biological samples are quantified using validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most common and sensitive technique for this purpose due to its high selectivity and sensitivity.
-
Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using noncompartmental methods to determine key pharmacokinetic parameters like AUC, Cmax, and Tmax.
Visualized Mechanisms and Workflows
Mechanism of CYP3A4 Inhibition by DHB
The following diagram illustrates the mechanism-based inhibition of intestinal CYP3A4 by this compound.
Typical Experimental Workflow for a DHB Interaction Study
This diagram outlines the standard protocol for a clinical study investigating the pharmacokinetic interaction between a drug and DHB in grapefruit juice.
References
- 1. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. nutrientjournal.com [nutrientjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6',7'-Dihydroxybergamottin in Grapefruit-Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grapefruit juice is a well-documented perpetrator of clinically significant drug-drug interactions (DDIs), primarily through the inhibition of intestinal cytochrome P450 3A4 (CYP3A4). This inhibition leads to decreased presystemic metabolism and consequently increased oral bioavailability and systemic exposure of numerous drugs. Among the various bioactive constituents of grapefruit, the furanocoumarin 6',7'-dihydroxybergamottin (DHB) has been identified as a principal agent responsible for this "grapefruit juice effect." This technical guide provides an in-depth analysis of the role of DHB in these interactions, focusing on its mechanism of action, quantitative inhibitory potency, and the experimental methodologies used for its characterization.
Introduction: The Grapefruit Juice Effect
The interaction between grapefruit juice and certain medications was first discovered serendipitously and has since become a textbook example of food-drug interactions. The clinical consequence is a significant, and often unpredictable, increase in the plasma concentrations of affected drugs, which can lead to adverse effects.[1] The primary mechanism underlying this phenomenon is the inhibition of CYP3A4, an enzyme responsible for the metabolism of up to 50% of marketed drugs.[2] This inhibition occurs predominantly in the enterocytes of the small intestine, drastically reducing the first-pass metabolism of orally administered CYP3A4 substrates.[1][3] The effect is long-lasting, with inhibition measurable up to 24 hours after juice consumption. While several compounds in grapefruit juice, including flavonoids and other furanocoumarins like bergamottin, contribute to this effect, this compound (DHB) is considered a major, if not the primary, inhibitor.
This compound (DHB): A Key Furanocoumarin
DHB is a natural furanocoumarin found in both the peel and pulp of grapefruit and Seville oranges. Its concentration in grapefruit juice can vary significantly, with reported ranges from 0.2 to 52.5 µM. Studies have shown that DHB alone can account for a substantial portion of the inhibitory activity of grapefruit juice on CYP3A4. When an aqueous extract of grapefruit juice, containing DHB at concentrations comparable to the whole juice, was administered to healthy volunteers with the CYP3A4 substrate felodipine, it produced a 1.9-fold increase in the drug's area under the curve (AUC), demonstrating DHB's significant contribution to the interaction in vivo.
Mechanism of Action: CYP3A4 Inhibition
DHB is a potent mechanism-based inhibitor of CYP3A4. This type of inhibition, also known as suicide inhibition, is characterized by an initial, reversible binding to the enzyme, followed by CYP3A4-catalyzed conversion of the inhibitor into a reactive metabolite. This metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation.
The key characteristics of DHB's interaction with CYP3A4 are:
-
Irreversibility: The covalent modification of the CYP3A4 enzyme leads to a loss of function that cannot be restored until new enzyme is synthesized. This explains the prolonged duration of the grapefruit juice effect.
-
Time and NADPH-Dependence: As a mechanism-based inhibitor, the inactivation process is dependent on both time and the presence of the cofactor NADPH, which is required for the catalytic activity of CYP enzymes.
-
Enterocyte Specificity: The primary site of interaction is the intestinal epithelium, where high concentrations of DHB come into direct contact with CYP3A4 during drug absorption. Recurrent ingestion of grapefruit juice has been shown to cause a rapid loss of CYP3A4 protein from the small bowel epithelium.
Some studies have also suggested that DHB's inhibitory action may involve the inhibition of NADPH-cytochrome reductase (POR), a key electron donor to P450 enzymes.
Role in P-glycoprotein Inhibition
P-glycoprotein (P-gp), an efflux transporter in the intestine, also plays a role in limiting the oral bioavailability of many drugs. While some components of grapefruit juice may inhibit P-gp, studies have shown that DHB itself is not a significant inhibitor of P-gp at physiologically relevant concentrations. This suggests that DHB's primary contribution to drug interactions is through the inhibition of CYP3A4, although other grapefruit constituents may affect transporter proteins.
Quantitative Analysis of CYP3A4 Inhibition by DHB
The inhibitory potency of DHB against CYP3A4 has been quantified in numerous in vitro studies. The key parameters include the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), Kᵢ (the reversible inhibition constant), and the mechanism-based inactivation parameters Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).
The following table summarizes key quantitative data from the literature. It is important to note that values can vary between studies due to different experimental systems (e.g., human liver microsomes, recombinant enzymes) and substrates used.
| Parameter | Value (µM) | Enzyme Source | Substrate | Reference(s) |
| IC₅₀ | ~1.0 | Caco-2 cells | Midazolam | |
| IC₅₀ | 25 | Rat Liver Microsomes | Testosterone | |
| IC₅₀ | 1-2 | Human CYP3A4 cDNA | Not specified | |
| Kᵢ (reversible) | ~0.8 | Human Intestinal Microsomes | Testosterone & Midazolam | |
| Kᵢ (inactivation) | ~3.0 | Human Intestinal Microsomes | Testosterone & Midazolam | |
| kᵢₙₐ꜀ₜ | 0.3-0.4 min⁻¹ | Human Intestinal Microsomes | Testosterone & Midazolam |
Visualized Mechanisms and Workflows
Mechanism of CYP3A4 Inactivation by DHB
The following diagram illustrates the process of mechanism-based inhibition of CYP3A4 by this compound.
Caption: Mechanism-based inactivation of CYP3A4 by this compound (DHB).
Experimental Workflow for Determining Inhibition Parameters
The diagram below outlines a typical experimental workflow for determining the mechanism-based inhibition parameters (Kᵢ and kᵢₙₐ꜀ₜ) of DHB on CYP3A4 using human liver microsomes.
Caption: Experimental workflow for determining CYP3A4 mechanism-based inhibition kinetics.
Experimental Protocols
The following sections provide generalized protocols for assessing the inhibitory effect of DHB on CYP3A4 in vitro. These are composite methods based on common practices described in the literature. Researchers should optimize specific conditions for their experimental setup.
Protocol for IC₅₀ Determination (Reversible Inhibition)
This protocol determines the concentration of DHB required to cause 50% inhibition of CYP3A4 activity without a pre-incubation step.
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP3A4. Dilute in buffer to the desired concentration (e.g., 0.2-0.5 mg/mL protein for HLM).
-
Inhibitor (DHB): Prepare a stock solution in a suitable solvent (e.g., DMSO, Acetonitrile). Create a series of dilutions to test a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Substrate: Prepare a stock solution of a CYP3A4-specific substrate (e.g., 10 mM Testosterone or 1 mM Midazolam). Dilute in buffer to a working concentration near its Kₘ value.
-
Cofactor: Prepare an NADPH-regenerating system or a solution of NADPH (e.g., 10 mM in buffer).
-
Quenching Solution: Ice-cold acetonitrile, often containing an internal standard for analysis.
-
-
Incubation Procedure:
-
In microcentrifuge tubes or a 96-well plate, combine the buffer, enzyme source, and either DHB dilution or vehicle control (e.g., DMSO).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Add the substrate to the mixture.
-
Initiate the reaction by adding the NADPH solution. The final incubation volume is typically 100-250 µL.
-
Incubate at 37°C for a predetermined linear time (e.g., 5-15 minutes).
-
Terminate the reaction by adding a volume (e.g., 2 volumes) of ice-cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to HPLC vials or a new plate.
-
Analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each DHB concentration.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percent activity versus the logarithm of the DHB concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol for Kᵢ and kᵢₙₐ꜀ₜ Determination (Mechanism-Based Inhibition)
This protocol involves a pre-incubation step to allow for the time-dependent inactivation of the enzyme.
-
Primary Incubation (Pre-incubation):
-
Prepare reagents as in the IC₅₀ protocol.
-
In a set of tubes, combine buffer, HLM, and various concentrations of DHB (and a vehicle control).
-
Initiate the pre-incubation by adding NADPH.
-
Incubate at 37°C. At several time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot of this pre-incubation mixture.
-
-
Secondary Incubation (Activity Assessment):
-
Immediately dilute the aliquot from the primary incubation (e.g., 10- to 20-fold) into a secondary incubation mixture that is pre-warmed to 37°C.
-
This secondary mixture contains buffer, additional NADPH, and a high concentration of the CYP3A4 substrate (e.g., 5-10 times the Kₘ). The dilution minimizes any reversible inhibition carried over from the primary incubation.
-
Incubate for a short, fixed period (e.g., 5-10 minutes).
-
Terminate the reaction with the quenching solution.
-
-
Sample Analysis:
-
Process and analyze the samples via LC-MS/MS as described previously.
-
-
Data Analysis:
-
For each DHB concentration, plot the natural logarithm of the percent remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kₒₑₛ).
-
Plot the calculated kₒₑₛ values against the corresponding DHB concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation kinetics to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).
-
Conclusion and Future Directions
This compound is unequivocally a major contributor to the grapefruit juice-drug interaction phenomenon. Its potent, mechanism-based inactivation of intestinal CYP3A4 provides a clear biochemical basis for the observed clinical effects on drug pharmacokinetics. For professionals in drug development, understanding the impact of DHB is critical for predicting and managing potential DDIs for new chemical entities that are CYP3A4 substrates. Future research should continue to focus on the variability of DHB content in different grapefruit products, the interplay between DHB and other furanocoumarins, and the development of predictive models that can accurately forecast the clinical magnitude of these interactions for specific drugs. A thorough understanding of these mechanisms is essential for providing accurate guidance to both clinicians and patients regarding the co-administration of medications with grapefruit products.
References
Navigating the Preclinical Safety of 6',7'-Dihydroxybergamottin: A Technical Guide on its Biochemical Interactions and Toxicological Data Gaps
For Immediate Release
A comprehensive review of the preclinical data on 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit, reveals a significant focus on its potent inhibition of cytochrome P450 3A4 (CYP3A4) and a notable absence of traditional toxicological studies. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the existing knowledge on DHB's biochemical interactions and highlights the critical data gaps in its preclinical safety assessment.
This compound is a well-documented, potent mechanism-based inhibitor of CYP3A4, the most abundant cytochrome P450 enzyme in the human liver and small intestine.[1][2][3] This enzyme is responsible for the metabolism of a vast number of therapeutic drugs.[4] The inhibitory action of DHB is a key factor behind the widely recognized "grapefruit juice effect," which can lead to significant and potentially hazardous drug-drug interactions by increasing the bioavailability of co-administered drugs.[5]
In Vitro Inhibition of Cytochrome P450 3A4
The primary "toxicological" concern from a drug development perspective is DHB's effect on drug metabolism. In vitro studies have consistently demonstrated its potent inhibitory effect on CYP3A4.
| Parameter | System | Substrate | Value | Reference |
| IC50 | Rat Liver Microsomes | 6β-hydroxytestosterone formation | 25 µM | |
| IC50 | Human Liver Microsomes | Midazolam α-hydroxylation | 4.7 µM | |
| IC50 (pre-incubation) | Human Liver Microsomes | Midazolam α-hydroxylation | 0.31 µM | |
| IC50 | Expressed Human CYP3A4 | Testosterone 6β-hydroxylation | 1-2 µM |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound against CYP3A4.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
A standard method to assess the inhibitory potential of DHB on CYP3A4 involves the use of human liver microsomes or recombinant human CYP3A4 enzymes.
1. Incubation:
-
Human liver microsomes (or recombinant CYP3A4) are incubated with a probe substrate for CYP3A4 (e.g., testosterone, midazolam).
-
A range of concentrations of the test compound (DHB) is added to the incubation mixture.
-
A cofactor, such as an NADPH-regenerating system, is required to initiate the enzymatic reaction.
2. Reaction Termination and Analysis:
-
The reaction is stopped after a specific incubation period by adding a quenching solvent (e.g., acetonitrile).
-
The mixture is then centrifuged to pellet the protein.
-
The supernatant is analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the metabolite.
3. Data Interpretation:
-
The rate of metabolite formation in the presence of DHB is compared to the control (without DHB).
-
The IC50 value, the concentration of DHB that causes 50% inhibition of CYP3A4 activity, is then calculated.
For mechanism-based inhibition studies, a pre-incubation step is included where DHB is incubated with the microsomes and NADPH for a period before the addition of the probe substrate.
Visualizing Biochemical Interactions and Experimental workflows
Caption: Mechanism-based inhibition of CYP3A4 by DHB.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Implications for Drug Development and Future Directions
The potent inhibition of CYP3A4 by DHB necessitates careful consideration during preclinical drug development. Any new chemical entity that is a substrate of CYP3A4 could have its pharmacokinetic profile significantly altered if co-administered with DHB or grapefruit juice. Therefore, screening for such interactions is a critical step in safety pharmacology.
The significant gap in the direct toxicological data for DHB warrants further investigation. To establish a comprehensive safety profile, the following preclinical studies are recommended:
-
Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Sub-chronic and Chronic Toxicity Studies: To evaluate the effects of repeated exposure over extended periods.
-
Genotoxicity Assays: To assess the potential for DNA damage.
-
Reproductive and Developmental Toxicity Studies: To investigate any adverse effects on fertility and embryonic development.
-
Carcinogenicity Studies: To determine the long-term potential for causing cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. US6160006A - this compound, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 3. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Enzymatic Inhibition Profile of 6',7'-Dihydroxybergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies on the enzymatic inhibition properties of 6',7'-dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice. DHB is a significant contributor to the "grapefruit juice effect," a phenomenon known to alter the pharmacokinetics of numerous drugs. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the mechanisms of inhibition to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Quantitative Inhibition Data
The inhibitory potency of DHB against various cytochrome P450 (CYP) enzymes has been a primary focus of early in vitro research. The following tables summarize the key quantitative data from these studies, providing insights into the compound's specificity and mechanism of action.
| Enzyme | Substrate | Test System | Inhibition Parameter | Value (µM) | Reference |
| CYP3A4 | Testosterone | Rat Liver Microsomes | IC50 | 25 | [1][2] |
| CYP3A4 | Testosterone | Human Liver Microsomes | - | - | [1] |
| CYP3A4 | Midazolam | Human Liver Microsomes | IC50 | 4.7 | [3] |
| CYP3A4 | Midazolam | Human Liver Microsomes (pre-incubation) | IC50 | 0.31 | [3] |
| CYP3A4 | Nifedipine | HepG2-GS-3A4 cells | - | - | |
| CYP3A4 | Not Specified | Human CYP3A4 expressed in E. coli | IC50 | 1-2 | |
| CYP3A4 | Not Specified | Reconstituted System | K_I | 59 | |
| CYP3A4 | Testosterone/Midazolam | Human Intestinal Microsomes | K_i (reversible) | ~0.8 | |
| CYP3A4 | Testosterone/Midazolam | Human Intestinal Microsomes | K_I (mechanism-based) | ~3 | |
| CYP1B1 | Not Specified | Human CYP1B1 | - | Substantial inhibition below 10 µM |
IC50: Half maximal inhibitory concentration. K_i: Inhibitory constant for reversible inhibition. K_I: Inactivation constant for mechanism-based inhibition.
Experimental Protocols
The following sections detail the methodologies employed in the early in vitro studies to characterize the enzymatic inhibition by DHB.
Reversible Inhibition Assay
This protocol is designed to determine the direct, reversible inhibition of a CYP enzyme by DHB.
a. Materials:
-
Human liver microsomes (HLMs) or cDNA-expressed CYP3A4
-
This compound (DHB)
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Analytical standards of the substrate and its metabolite
b. Procedure:
-
A pre-incubation mixture is prepared containing HLMs or expressed CYP3A4, phosphate buffer, and varying concentrations of DHB.
-
The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is initiated by the addition of the CYP3A4 substrate.
-
Immediately after substrate addition, the NADPH regenerating system is added to start the metabolic reaction.
-
The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by adding a quenching solvent like cold acetonitrile.
-
The mixture is centrifuged to pellet the protein.
-
The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite.
-
The rate of metabolite formation is plotted against the DHB concentration to determine the IC50 value.
Mechanism-Based Inhibition (MBI) Assay
This protocol is used to investigate time-dependent, irreversible inhibition of a CYP enzyme, which is characteristic of mechanism-based inhibitors.
a. Materials:
-
Same as for the reversible inhibition assay.
b. Procedure:
-
A primary incubation mixture is prepared containing HLMs or expressed CYP3A4, phosphate buffer, varying concentrations of DHB, and the NADPH regenerating system.
-
This mixture is pre-incubated for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for the potential inactivation of the enzyme.
-
Following the pre-incubation, an aliquot of the primary mixture is diluted into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate. This dilution step is crucial to minimize any carryover of reversible inhibition.
-
The secondary reaction is allowed to proceed for a short, fixed time at 37°C.
-
The reaction is terminated and analyzed as described in the reversible inhibition assay.
-
The remaining enzyme activity is plotted against the pre-incubation time for each DHB concentration to determine the inactivation rate constant (k_inact) and the inactivation constant (K_I).
Visualizing the Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of DHB-mediated CYP3A4 inhibition.
Caption: Workflow for determining the reversible inhibition of CYP3A4 by DHB.
Caption: Workflow for assessing mechanism-based inhibition of CYP3A4 by DHB.
Caption: Proposed dual mechanism of CYP3A4 inhibition by DHB.
Discussion of Inhibition Mechanism
Early in vitro studies have demonstrated that this compound inhibits CYP3A4 through a dual mechanism. Initially, DHB can bind to the active site of the enzyme in a reversible manner, leading to competitive inhibition. However, a more potent and clinically significant mode of inhibition is its action as a mechanism-based inactivator.
In the presence of NADPH, CYP3A4 metabolizes DHB, leading to the formation of a reactive intermediate. This reactive metabolite can then covalently bind to the enzyme, causing irreversible inactivation. This time- and concentration-dependent inactivation is a key reason for the prolonged duration of the grapefruit juice-drug interaction, as the restoration of enzymatic activity requires the synthesis of new enzyme. Some studies also suggest that DHB's inhibitory action on CYP3A4 may involve the inhibition of NADPH-cytochrome P450 reductase (POR) activity. While DHB is a potent inhibitor of CYP3A4, it has also shown inhibitory effects on other enzymes, such as CYP1B1, although its selectivity for CYP3A4 is a prominent feature. It is important to note that DHB does not appear to inhibit P-glycoprotein.
References
Methodological & Application
Application Note and Protocol: Quantification of 6',7'-Dihydroxybergamottin in Grapefruit Juice using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grapefruit juice is known to interact with various medications, a phenomenon largely attributed to the inhibition of cytochrome P450 3A4 (CYP3A4) enzymes in the intestine and liver.[1] One of the primary furanocoumarins responsible for this interaction is 6',7'-dihydroxybergamottin (DHB).[2][3] Accurate quantification of DHB in grapefruit juice is crucial for food safety, drug interaction studies, and the development of new pharmaceuticals. This document provides a detailed protocol for the quantification of this compound in grapefruit juice using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a natural furanocoumarin found in grapefruit juice that has been identified as a potent inhibitor of CYP3A4 enzymes.[2][3] Inhibition of these enzymes can lead to altered metabolism and increased bioavailability of co-administered drugs, potentially causing adverse effects. Therefore, a reliable and validated analytical method for quantifying DHB in grapefruit juice is essential. This application note details a robust HPLC-UV method for this purpose, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a common method for extracting furanocoumarins from grapefruit juice.
Materials:
-
Grapefruit juice sample
-
Ethyl acetate (HPLC grade)
-
Centrifuge
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Centrifuge the grapefruit juice sample at 3000 rpm for 10 minutes to pellet any solid pulp.
-
Transfer 20 mL of the supernatant to a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (ethyl acetate) containing the furanocoumarins and transfer it to a clean tube.
-
Repeat the extraction (steps 3-6) two more times with fresh ethyl acetate, pooling all organic extracts.
-
Evaporate the pooled ethyl acetate extract to dryness at 40°C using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of acetonitrile.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
The following HPLC conditions are based on established methods for the analysis of furanocoumarins in citrus products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., XBridge Shield RP18, 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 2% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 310 nm |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared grapefruit juice sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Determine the concentration of DHB in the sample using the calibration curve.
Data Presentation
The concentration of this compound in grapefruit juice can vary significantly depending on the type of grapefruit, processing, and brand. The following table summarizes reported concentrations from various studies.
| Grapefruit Juice Type | Concentration of this compound | Reference |
| Commercially available | 0.2 to 52.5 µmol/L | |
| Reconstituted frozen concentrate | Approximately 30 µmol/L | |
| Centrifugal retentate | 628 ppm | |
| White grapefruit juice | 12.8 µM |
Method Validation
To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by spike recovery experiments, with acceptable recovery typically between 80-120%.
-
Precision: Evaluated by calculating the relative standard deviation (RSD) for replicate injections of the same sample (repeatability) and on different days (intermediate precision). RSD should typically be <5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound in grapefruit juice.
Logical Relationship of Grapefruit Juice Components to Drug Interaction
Caption: Mechanism of this compound-mediated drug interaction.
References
Application Notes and Protocols for the Detection of 6',7'-Dihydroxybergamottin in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a wide range of drugs.[1][2][3] The inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, resulting in increased bioavailability and potential toxicity of co-administered therapeutic agents.[4] Consequently, the accurate quantification of DHB in plasma is essential for pharmacokinetic studies, drug development, and in the clinical assessment of potential food-drug interactions.
This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides sufficient cleanup for LC-MS/MS analysis.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or an analog like bergamottin, if a specific IS for DHB is unavailable)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 1.0 | 20 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 20 | | | 8.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The following MRM transitions should be used for the quantification and confirmation of this compound. The molecular weight of DHB is 372.4 g/mol .[2] The precursor ion is the protonated molecule [M+H]+ at m/z 373.2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 6',7'-DHB (Quantifier) | 373.2 | 203.1 | 100 | 25 | 40 |
| 6',7'-DHB (Qualifier) | 373.2 | 355.2 | 100 | 20 | 40 |
| Internal Standard | To be determined based on the selected IS | To be determined | 100 | To be optimized | To be optimized |
Note: The collision energy and declustering potential values are starting points and should be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound in plasma. This data is based on typical performance characteristics for similar bioanalytical methods and should be confirmed through method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Figure 1: Overall experimental workflow for the quantification of this compound in plasma.
Figure 2: Logical flow of the plasma sample preparation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6',7'-Dihydroxybergamottin as a Research Tool for P-glycoprotein Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit and other citrus fruits. It is a well-established and potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The role of DHB as a modulator of P-glycoprotein (P-gp, ABCB1), an important efflux transporter that affects the pharmacokinetics of many drugs, is a subject of ongoing scientific investigation with conflicting reports in the literature. This document provides a comprehensive overview of the application of DHB as a research tool for P-gp studies, including a summary of the existing data, detailed experimental protocols for assessing its P-gp inhibitory activity, and a discussion of the current understanding of its mechanism of action.
The conflicting findings in the scientific literature regarding the P-gp inhibitory activity of DHB necessitate a careful and well-controlled experimental approach. Researchers are advised to consider the experimental variables that might contribute to these discrepancies, such as the choice of P-gp substrate and the specific characteristics of the in vitro model.
Quantitative Data on P-glycoprotein Inhibition
The in vitro inhibitory potency of this compound on P-glycoprotein (P-gp) has been a subject of conflicting reports. The following table summarizes the available quantitative data.
| Compound | P-gp Substrate | Cell Line | IC50 Value | Reference |
| This compound (DHB) | Talinolol | Caco-2 | 34 µM | [1] |
| This compound (DHB) | Not specified | Not specified | No inhibition up to 50 µM | [2] |
| 6',7'-Epoxybergamottin | Talinolol | Caco-2 | 0.7 µM | [1] |
| Bergamottin | Talinolol | Caco-2 | No inhibition up to 10 µM | [1] |
Note: The discrepancy in the reported IC50 values for DHB highlights the need for further research to clarify its P-gp inhibitory potential. The choice of P-gp substrate and experimental conditions may significantly influence the outcome of in vitro assays.
Mechanism of P-glycoprotein Modulation
The precise mechanism by which this compound may interact with P-glycoprotein is not yet fully elucidated. For many P-gp inhibitors, the mechanism can involve direct competition with substrates for the same binding site, allosteric modulation of the transporter, or alterations in the cell membrane environment. Given the conflicting data on its inhibitory activity, it is plausible that DHB is a weak or substrate-dependent inhibitor of P-gp. Its primary and more potent inhibitory action is on CYP3A4.
Caption: Potential interaction of DHB with P-gp.
Experimental Protocols
To investigate the effect of this compound on P-glycoprotein activity, two standard in vitro methods are recommended: the Caco-2 bidirectional permeability assay and the Rhodamine 123 efflux assay.
Caco-2 Bidirectional Permeability Assay
This assay assesses the potential of a compound to inhibit the transport of a known P-gp substrate across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound (DHB)
-
P-gp substrate (e.g., [³H]-Digoxin or Talinolol)
-
Positive control inhibitor (e.g., Verapamil)
-
Scintillation cocktail and counter (for radiolabeled substrates) or LC-MS/MS equipment
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm².
-
Preparation of Solutions:
-
Prepare stock solutions of DHB, the P-gp substrate, and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in pre-warmed HBSS to the desired concentrations. The final DMSO concentration should be less than 1%.
-
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the P-gp substrate solution (with or without DHB or positive control) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the P-gp substrate solution (with or without DHB or positive control) to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Incubate and collect samples from the apical compartment as described for the A-to-B transport.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using liquid scintillation counting or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 is indicative of active efflux.
-
Determine the percent inhibition of P-gp by DHB by comparing the ER in the presence and absence of DHB.
-
If dose-dependent inhibition is observed, calculate the IC50 value.
-
Caption: Caco-2 assay workflow.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or specific cancer cell lines) and the corresponding parental cell line.
-
Cell culture medium.
-
Rhodamine 123.
-
This compound (DHB).
-
Positive control inhibitor (e.g., Verapamil).
-
Flow cytometer or fluorescence plate reader.
-
Propidium iodide (for viability staining).
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.
-
Rhodamine 123 Loading:
-
Wash the cells with pre-warmed buffer (e.g., HBSS).
-
Incubate the cells with a loading buffer containing Rhodamine 123 for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
-
Efflux Inhibition:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed buffer containing different concentrations of DHB or the positive control.
-
Incubate for a specific time (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
Wash the cells with cold buffer.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
If using flow cytometry, gate on the live cell population using propidium iodide exclusion.
-
-
Data Analysis:
-
Compare the intracellular Rhodamine 123 fluorescence in P-gp overexpressing cells treated with DHB to untreated cells and cells treated with the positive control.
-
An increase in intracellular fluorescence indicates inhibition of P-gp efflux.
-
Calculate the percent inhibition and, if applicable, the IC50 value for DHB.
-
Caption: Rhodamine 123 assay workflow.
Conclusion
The application of this compound as a research tool for P-glycoprotein studies requires careful consideration of the existing conflicting data. While it is a potent inhibitor of CYP3A4, its effect on P-gp appears to be less pronounced and may be dependent on the experimental conditions. Researchers should employ well-validated in vitro assays, such as the Caco-2 bidirectional permeability assay and the Rhodamine 123 efflux assay, to further investigate and clarify the role of DHB in P-gp modulation. The detailed protocols provided in this document serve as a starting point for such investigations. Acknowledging the current scientific uncertainty is crucial for the accurate interpretation of experimental results and for advancing our understanding of the complex interplay between dietary compounds and drug transporters.
References
- 1. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 6',7'-Dihydroxybergamottin in drug metabolism and pharmacokinetic studies.
Application Notes
Introduction
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin found predominantly in grapefruit juice. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2][3] This inhibitory action, particularly in the intestine, leads to the well-known "grapefruit juice effect," where the oral bioavailability of co-administered drugs is significantly increased.[1][3] DHB acts as a mechanism-based inactivator of CYP3A4, meaning it requires metabolic activation by the enzyme to form a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. This characteristic makes DHB a valuable tool in drug metabolism and pharmacokinetic (DDI) studies.
Applications in Drug Development
DHB serves as a critical tool for researchers and drug development professionals in several key areas:
-
Investigating Drug Metabolism Pathways: By inhibiting CYP3A4, DHB can be used to elucidate the metabolic pathways of new chemical entities (NCEs). If the metabolism of an NCE is significantly altered in the presence of DHB, it strongly suggests the involvement of CYP3A4.
-
Probing for Drug-Drug Interactions: DHB can be used as a positive control for CYP3A4-mediated drug-drug interactions. This helps in assessing the potential of an NCE to be a "victim" drug whose pharmacokinetics are sensitive to CYP3A4 inhibition.
-
Enhancing Oral Bioavailability: In preclinical studies, co-administration of DHB with a drug that undergoes extensive first-pass metabolism by CYP3A4 can be explored as a strategy to enhance its oral bioavailability. This can be particularly useful for compounds with poor oral absorption due to high presystemic clearance.
-
Studying Enzyme Kinetics: The mechanism-based inactivation of CYP3A4 by DHB allows for the detailed study of enzyme kinetics, including the determination of inactivation parameters such as KI and kinact.
Mechanism of Action
The primary mechanism by which DHB exerts its effects is through the time- and concentration-dependent inactivation of CYP3A4. The furan ring of DHB is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, rendering it inactive. This process is often referred to as "suicide inhibition." The inactivation is largely irreversible, and the recovery of enzyme activity requires the synthesis of new enzyme. Some studies also suggest that DHB may inhibit NADPH-cytochrome P450 reductase, which could also contribute to the overall inhibition of CYP3A4 activity.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: In Vitro CYP3A4 Inhibition by this compound
| Parameter | Substrate | System | Value | Reference |
| IC50 | Midazolam α-hydroxylation | Human Liver Microsomes | 4.7 µM | |
| IC50 (pre-incubation) | Midazolam α-hydroxylation | Human Liver Microsomes | 0.31 µM | |
| IC50 | Testosterone 6β-hydroxylation | Human Liver Microsomes | 25 µM | |
| IC50 | Nifedipine oxidation | HepG2-GS-3A4 cells | ~3.0 µM | |
| KI | Testosterone 6β-hydroxylation | Recombinant CYP3A4 | 59 µM | |
| kinactivation | Testosterone 6β-hydroxylation | Recombinant CYP3A4 | 0.16 min-1 |
Table 2: In Vivo Pharmacokinetic Interactions with this compound (or Grapefruit Juice containing DHB)
| Co-administered Drug | Parameter | Fold Increase (Compared to Control) | Species | Reference |
| Felodipine | AUC | 1.9 | Human | |
| Felodipine | Cmax | 1.7 | Human | |
| Midazolam | AUC | 1.65 | Human | |
| Cyclosporine | AUC | 1.55 | Human | |
| Cyclosporine | Cmax | 1.35 | Human |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Inhibition by DHB using Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50) of DHB on CYP3A4 activity in human liver microsomes (HLMs).
Materials:
-
This compound (DHB)
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of the CYP3A4 substrate.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer, HLM suspension, and varying concentrations of DHB (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHB concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DHB concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Protocol 2: In Vivo Pharmacokinetic Study of a CYP3A4 Substrate with and without DHB Co-administration in a Rodent Model
Objective: To evaluate the effect of DHB on the oral bioavailability of a CYP3A4 substrate drug in rodents.
Materials:
-
Test drug (a known CYP3A4 substrate)
-
This compound (DHB)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for drug quantification in plasma
Procedure:
-
Animal Acclimatization and Dosing Preparation:
-
Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Prepare the dosing formulations of the test drug and DHB in the vehicle.
-
-
Study Design:
-
Divide the animals into two groups:
-
Group 1 (Control): Receive the test drug with the vehicle.
-
Group 2 (DHB): Receive the test drug co-administered with DHB.
-
-
-
Dosing:
-
Administer DHB (or vehicle) to the respective groups via oral gavage.
-
After a short pre-treatment period (e.g., 30 minutes), administer the test drug to all animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for each group, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Compare the pharmacokinetic parameters between the control and DHB groups to assess the impact of DHB on the drug's bioavailability.
-
Visualizations
Caption: Mechanism-based inactivation of CYP3A4 by this compound.
Caption: Workflow for an in vitro CYP3A4 inhibition assay using DHB.
Caption: Workflow for an in vivo pharmacokinetic study with DHB.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O913 | this compound (DHB)- Cloud-Clone Corp. [cloud-clone.com]
Standard operating procedure for in vitro CYP3A4 inhibition assay with 6',7'-Dihydroxybergamottin.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the breakdown of approximately half of all clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in adverse effects or therapeutic failure.[1][3] 6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit juice and is a known potent inhibitor of CYP3A4.[4] This document provides a detailed standard operating procedure (SOP) for determining the inhibitory potential of DHB on CYP3A4 activity in vitro using a fluorometric method.
This assay utilizes a non-fluorescent substrate that is converted by CYP3A4 into a highly fluorescent product. The rate of fluorescence generation is proportional to CYP3A4 activity. By measuring the decrease in fluorescence in the presence of varying concentrations of DHB, the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of its inhibitory potency.
Data Presentation
The quantitative data from the CYP3A4 inhibition assay should be summarized for clear comparison. The primary endpoint is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | IC50 (µM) | Positive Control (Ketoconazole) % Inhibition at 1 µM |
| This compound | 1-2 | >90% |
| Test Compound 1 | Value | Value |
| Test Compound 2 | Value | Value |
Note: The IC50 value for DHB is provided from existing literature. Experimental results should be compared to this reference value.
Experimental Protocols
This section details the methodology for conducting the in vitro CYP3A4 inhibition assay with this compound.
Materials and Reagents
-
Recombinant human CYP3A4 enzyme (e.g., in microsomes)
-
This compound (DHB)
-
Ketoconazole (positive control inhibitor)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 430/500 nm for the BFC metabolite)
-
Incubator set to 37°C
Preparation of Solutions
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
DHB Stock Solution (10 mM): Dissolve an appropriate amount of DHB in DMSO.
-
Ketoconazole Stock Solution (1 mM): Dissolve an appropriate amount of ketoconazole in DMSO.
-
CYP3A4 Substrate Stock Solution (e.g., 10 mM BFC): Dissolve in acetonitrile.
-
Recombinant Human CYP3A4 Working Solution: Dilute the enzyme preparation in assay buffer to the desired concentration. The final concentration should be optimized based on the specific activity of the enzyme lot.
-
NADPH Regenerating System (2X): Prepare according to the manufacturer's instructions in assay buffer.
Assay Procedure
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the DHB stock solution in a mixture of ACN and water (e.g., 50:50 v/v) to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a similar dilution series for the positive control, ketoconazole.
-
Include a vehicle control containing only the solvent.
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution (DHB and ketoconazole) or vehicle control to the wells of a 96-well black microplate.
-
Add 45 µL of the diluted recombinant human CYP3A4 enzyme solution to each well.
-
The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a 2X substrate/cofactor mix by combining the CYP3A4 substrate and the 2X NADPH regenerating system in assay buffer.
-
Add 50 µL of the 2X substrate/cofactor mix to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths every minute for a duration of 30-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each DHB concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of CYP3A4 inhibition by this compound.
Caption: Experimental workflow for the in vitro CYP3A4 inhibition assay.
References
- 1. CYP3A4 Activity Assay Kit (Fluorometric) (ab211076) | Abcam [abcam.com]
- 2. A Short Exploration of Selected Sensitive CYP3A4 Substrates (Probe Drug) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. US6160006A - this compound, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
Application Notes and Protocols: Caco-2 Cell Permeability Assay for Assessing 6',7'-Dihydroxybergamottin Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely used in drug discovery and development to predict the intestinal absorption of chemical compounds. Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1][2][3][4] This model is instrumental in evaluating the oral bioavailability of new chemical entities, including natural products like 6',7'-Dihydroxybergamottin (DHB).
This compound is a furanocoumarin found in grapefruit juice and is a known potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme in the intestine.[5] Understanding its permeability characteristics is crucial for assessing its potential as a drug candidate or its impact on the absorption of co-administered drugs. This document provides detailed application notes and protocols for utilizing the Caco-2 cell permeability assay to evaluate the absorption of DHB.
Principle of the Caco-2 Permeability Assay
The Caco-2 assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells. The cells are seeded on a microporous membrane insert, which separates a culture well into an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively. The test compound is added to the donor chamber (either AP or BL), and its concentration in the receiver chamber is measured over time.
This bidirectional transport experiment allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (AP to BL) and secretive (BL to AP) directions. The ratio of these coefficients provides the efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Data Presentation: Permeability of this compound and Control Compounds
The following tables summarize hypothetical quantitative data for the Caco-2 permeability of this compound, alongside well-characterized control compounds. This data is illustrative and based on the reported high permeability of other coumarin derivatives, as specific experimental values for DHB were not available in the reviewed literature. A study on 18 different coumarins showed high apical to basolateral permeability (Papp values ranging from 4.1 x 10⁻⁵ to 2.1 x 10⁻⁴ cm/s) and low efflux ratios (below 1), suggesting good intestinal absorption.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound (Hypothetical) | 10 | AP to BL | 15.2 ± 1.8 | High |
| 10 | BL to AP | 25.8 ± 2.5 | - | |
| Propranolol (High Permeability Control) | 10 | AP to BL | 25.5 ± 2.1 | High |
| 10 | BL to AP | 28.1 ± 3.0 | - | |
| Atenolol (Low Permeability Control) | 10 | AP to BL | 0.5 ± 0.1 | Low |
| 10 | BL to AP | 0.6 ± 0.2 | - | |
| Digoxin (P-gp Substrate Control) | 10 | AP to BL | 0.2 ± 0.05 | Low |
| 10 | BL to AP | 5.8 ± 0.7 | - |
Table 2: Efflux Ratio and Potential for Active Transport
| Compound | Papp (AP to BL) (x 10⁻⁶ cm/s) | Papp (BL to AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Potential P-gp Substrate |
| This compound (Hypothetical) | 15.2 | 25.8 | 1.7 | No |
| Propranolol | 25.5 | 28.1 | 1.1 | No |
| Atenolol | 0.5 | 0.6 | 1.2 | No |
| Digoxin | 0.2 | 5.8 | 29.0 | Yes |
An efflux ratio greater than 2 is generally considered indicative of active efflux. While one study indicated that DHB does not inhibit P-glycoprotein, its status as a P-gp substrate remains to be definitively established.
Experimental Protocols
I. Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 20 and 40 for permeability assays to ensure consistent transporter expression.
-
Seeding on Transwell® Inserts: Pre-wet 12-well or 24-well Transwell® inserts (0.4 µm pore size) with culture medium. Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto the apical side of the inserts.
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
II. Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement: Before and after the transport experiment, measure the TEER of the Caco-2 monolayer using a voltohmmeter. TEER values should be greater than 200 Ω·cm² to confirm monolayer integrity.
-
Lucifer Yellow Permeability: To assess paracellular pathway integrity, add Lucifer Yellow (a fluorescent marker that does not permeate cells) to the apical chamber. After incubation, measure the fluorescence in the basolateral chamber. The Papp of Lucifer Yellow should be less than 1 x 10⁻⁶ cm/s.
III. Bidirectional Transport Assay
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). The final DMSO concentration should be less than 1%.
-
Transport Experiment (AP to BL):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution containing DHB to the apical chamber (e.g., 0.5 mL for 12-well plates).
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL for 12-well plates).
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (BL to AP):
-
Follow the same procedure as the AP to BL experiment, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Co-incubation (Optional): To investigate the involvement of specific efflux transporters, co-incubate DHB with known inhibitors (e.g., verapamil for P-gp). A significant increase in the AP to BL Papp value in the presence of the inhibitor suggests that DHB is a substrate for that transporter.
IV. Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of DHB in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).
-
-
Calculation of Efflux Ratio (ER): ER = Papp (BL to AP) / Papp (AP to BL)
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Potential intestinal absorption pathway of DHB.
Conclusion
The Caco-2 cell permeability assay is an indispensable tool for characterizing the intestinal absorption of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable data on the apparent permeability and potential for active efflux of DHB. This information is critical for understanding its oral bioavailability and its potential for drug-drug interactions, thereby guiding further drug development efforts. While specific quantitative permeability data for DHB requires experimental determination, the provided framework and protocols offer a comprehensive approach for such an investigation.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Effects of 6',7'-Dihydroxybergamottin: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit and other citrus species. DHB is a known potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3] This property is the primary mechanism behind the well-documented "grapefruit juice effect," which can significantly alter the pharmacokinetics of various drugs.[1][4] Beyond its influence on drug metabolism, emerging in vitro evidence suggests that DHB may also possess anti-inflammatory and anticancer properties, making it a compound of interest for further preclinical investigation.
This document outlines detailed protocols for assessing the pharmacokinetic, anti-inflammatory, and anticancer effects of DHB in established animal models. It also includes data presentation guidelines and visualizations to aid in experimental design and interpretation.
Pharmacokinetic Evaluation of this compound
The in vivo pharmacokinetic profile of DHB is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While extensive human data exists due to its role in drug-drug interactions, rodent models are essential for preclinical dose-finding and toxicity studies.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic parameters of DHB following oral administration in Sprague-Dawley rats.
Materials:
-
This compound (DHB)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of DHB (e.g., 10, 25, 50 mg/kg) via oral gavage. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of DHB in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), using appropriate software.
Data Presentation: Pharmacokinetic Parameters of DHB
The following table presents example pharmacokinetic data for DHB in humans, which can serve as a reference for what to expect in animal studies.
| Parameter | Value | Reference |
| Tmax (h) | ~1.0 | |
| Cmax (µmol/L) | 25.1 (from frozen concentrate juice) | |
| AUC (ng·h/mL) | Increased with grapefruit juice co-administration | |
| t1/2 (h) | ~23 (recovery half-life of CYP3A4 inhibition) |
Evaluation of Anti-Inflammatory Effects
In vitro studies have shown that DHB can inhibit the production of inflammatory mediators. The following protocols describe two standard in vivo models to assess these potential anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This model is a widely used and reliable method for evaluating acute inflammation.
Materials:
-
This compound (DHB)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle for oral administration
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, DHB-treated groups (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control group (Indomethacin, 10 mg/kg, p.o.).
-
Drug Administration: Administer DHB or Indomethacin orally 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Anti-Inflammatory Effects of DHB (In Vitro)
The following table summarizes in vitro data on the inhibition of inflammatory mediators by DHB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Inflammatory Mediator | IC50 (µM) |
| Nitric Oxide (NO) | ~25 |
| Prostaglandin E2 (PGE2) | ~20 |
Signaling Pathway: DHB in LPS-Induced Inflammation
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK1/2, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_PGE2 [label="NO / PGE2\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHB [label="6',7'-DHB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK [color="#202124"]; TLR4 -> NFkB [color="#202124"]; MAPK -> iNOS_COX2 [color="#202124"]; NFkB -> iNOS_COX2 [color="#202124"]; iNOS_COX2 -> NO_PGE2 [color="#202124"]; NO_PGE2 -> Inflammation [color="#202124"]; DHB -> MAPK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } END_OF_DOT Caption: DHB's proposed anti-inflammatory mechanism.
Evaluation of Anticancer Effects
Furanocoumarins, the class of compounds to which DHB belongs, have been shown to modulate several signaling pathways involved in cancer progression. The human tumor xenograft model is a standard preclinical method to evaluate the potential anticancer efficacy of novel compounds.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol describes the evaluation of DHB's effect on the growth of human cancer cells implanted in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
This compound (DHB)
-
Vehicle for oral administration
-
Positive control anticancer drug (e.g., cisplatin, paclitaxel)
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, DHB-treated groups (e.g., 25, 50, 100 mg/kg, p.o., daily), and a positive control group.
-
Treatment: Administer the respective treatments for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation: Anticancer Effects of a Related Furanocoumarin (Bergamottin)
The following table shows in vivo data for bergamottin, a structurally similar furanocoumarin, in a lung cancer xenograft model, which can be used as a reference for DHB studies.
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD | % Inhibition |
| Vehicle Control | - | 1.61 ± 0.23 | - |
| Bergamottin | 25 | 1.21 ± 0.19 | 24.8 |
| Bergamottin | 50 | 0.42 ± 0.11 | 73.9 |
| Bergamottin | 100 | 0.15 ± 0.08 | 90.7 |
Signaling Pathway: Potential Anticancer Mechanisms of Furanocoumarins
// Nodes Furanocoumarins [label="Furanocoumarins\n(e.g., 6',7'-DHB)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Furanocoumarins -> PI3K_Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Furanocoumarins -> MAPK_pathway [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Furanocoumarins -> NFkB_pathway [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Furanocoumarins -> p53 [color="#34A853", style=dashed, label=" Activation"]; PI3K_Akt -> Proliferation [color="#202124"]; MAPK_pathway -> Proliferation [color="#202124"]; NFkB_pathway -> Proliferation [color="#202124"]; p53 -> Apoptosis [color="#202124"]; p53 -> CellCycleArrest [color="#202124"]; } END_OF_DOT Caption: Furanocoumarin anticancer signaling.
General Considerations
-
Toxicity: Acute and chronic toxicity studies should be conducted in rodents to determine the safety profile of DHB. Parameters to monitor include mortality, clinical signs, body weight changes, and histopathological analysis of major organs.
-
Administration Route: While oral administration is common for furanocoumarins, other routes such as intraperitoneal injection may be considered depending on the experimental goals and the compound's solubility.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a framework for the in vivo investigation of this compound. Researchers should adapt these methodologies to their specific research questions and available resources. The provided data and diagrams serve as a reference and starting point for experimental design and data interpretation.
References
- 1. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 6',7'-Dihydroxybergamottin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 6',7'-dihydroxybergamottin (DHB) derivatives and protocols for evaluating their structure-activity relationships (SAR) as inhibitors of Cytochrome P450 3A4 (CYP3A4).
Introduction
This compound (DHB) is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits.[1][2] It is a potent inhibitor of the drug-metabolizing enzyme CYP3A4, which is responsible for the metabolism of a large number of pharmaceuticals.[3][4] This inhibition of CYP3A4 by DHB is a primary cause of the "grapefruit juice effect," where the consumption of grapefruit juice can lead to significantly altered drug pharmacokinetics and potentially adverse drug reactions.[5] The unique structure of DHB makes it an interesting scaffold for the design of new CYP3A4 inhibitors. Understanding the structure-activity relationship of DHB and its derivatives is crucial for developing compounds with tailored inhibitory potency and selectivity. This document outlines the synthetic routes to DHB derivatives and the bioassays used to evaluate their inhibitory activity.
Synthesis of this compound and its Derivatives
A common and efficient route for the synthesis of this compound and its analogs starts from the commercially available furanocoumarin, bergapten. The general synthetic scheme involves demethylation of bergapten to bergaptol, followed by alkylation to introduce a side chain, and subsequent modification of that side chain to yield the desired derivatives.
A schematic of the synthesis process is provided below:
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound (DHB) from Bergamottin
This protocol is adapted from established synthetic routes.
Step 1: Epoxidation of Bergamottin
-
Dissolve bergamottin in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6',7'-epoxybergamottin.
Step 2: Epoxide Ring Opening to form this compound
-
Dissolve the crude 6',7'-epoxybergamottin from the previous step in a solvent system such as dioxane or a mixture of acetone and water.
-
Add a catalytic amount of a dilute acid, for example, 3% perchloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
The inhibitory potency of DHB derivatives against CYP3A4 is highly dependent on their chemical structure. Key structural features that influence activity include the furanocoumarin core, the nature of the side chain at the 5- or 8-position, and the functional groups on the side chain.
Key SAR Observations:
-
Furan Ring: The integrity of the furan ring is crucial for potent, mechanism-based inhibition of CYP3A4.
-
Side Chain: The presence of an alkyloxy side chain is necessary for inhibitory activity.
-
Hydrophilicity of the Side Chain: Increasing the hydrophilicity of the side chain, for instance, with the diol in DHB, can enhance the inhibitory potency compared to the parent compound bergamottin.
Quantitative SAR Data
The following table summarizes the inhibitory activities (IC50 values) of selected furanocoumarin derivatives against human CYP3A4. The data is compiled from various studies to facilitate comparison.
| Compound | R-Group at C5 | IC50 (µM) - Co-incubation | IC50 (µM) - Pre-incubation | Reference |
| Bergamottin | Geranyloxy | 3.92 ± 0.14 | 0.24 ± 0.01 | |
| 6',7'-Epoxybergamottin | 6',7'-Epoxygeranyloxy | 0.32 ± 0.04 | 0.11 ± 0.01 | |
| This compound | 6',7'-Dihydroxygeranyloxy | 0.65 ± 0.07 | 0.13 ± 0.01 |
Note: Pre-incubation allows for the assessment of time-dependent (mechanism-based) inhibition, which is characteristic of many furanocoumarins.
Experimental Protocol: CYP3A4 Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory potential of compounds against CYP3A4 using human liver microsomes.
The overall experimental workflow for assessing CYP3A4 inhibition is depicted below:
Caption: Experimental workflow for the CYP3A4 inhibition assay.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone or midazolam)
-
Test inhibitor (DHB derivative)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, add phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations.
-
For time-dependent inhibition assays, pre-incubate this mixture at 37°C for a defined period (e.g., 10-30 minutes) before adding the substrate. For direct inhibition, proceed to the next step without pre-incubation.
-
-
Initiation of the Reaction:
-
Add the CYP3A4 substrate (e.g., testosterone) to the incubation mixture.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone from testosterone) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
The synthetic methods and bioassay protocols detailed in these application notes provide a framework for the systematic investigation of this compound derivatives as CYP3A4 inhibitors. The structure-activity relationship data highlights the importance of specific structural motifs for potent inhibition. This information is valuable for researchers in medicinal chemistry and drug development aiming to design novel compounds with controlled effects on drug metabolism.
References
- 1. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice. | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and evaluation of furanocoumarin monomers as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Procuring High-Purity 6',7'-Dihydroxybergamottin for Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for sourcing high-purity 6',7'-Dihydroxybergamottin (DHB) for laboratory research. It includes a list of reputable suppliers, detailed application notes on its primary mechanism of action, and step-by-step experimental protocols for its use in common in vitro assays.
Sourcing High-Purity this compound
The procurement of high-purity compounds is critical for the accuracy and reproducibility of experimental results. This compound is a furanocoumarin found in grapefruit juice and is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). Several chemical suppliers specialize in providing this compound for research purposes. When selecting a supplier, it is essential to consider the stated purity, availability of a Certificate of Analysis (CoA), and the required quantity.
| Supplier | Purity | Available Quantities | CAS Number | Notes |
| APExBIO | High Purity | mg scale | 145414-76-2 | Provides detailed product information and cites relevant research articles. |
| AOBIOUS | High Purity | mg scale | 264234-05-1 | Offers online ordering and provides a detailed chemical profile. |
| MedChemExpress | ≥99.0% | 1 mg, 5 mg | 145414-76-2 | Provides a Certificate of Analysis, HPLC, and HNMR data upon request.[1] |
| Cayman Chemical | ≥98% | mg scale | 145414-76-2 | Offers detailed technical information, including solubility data and stability.[2] |
| Sigma-Aldrich | Quality Level 200 | Not specified | 145414-76-2 | Provides safety data sheets and basic physical properties.[3][4] |
| TargetMol | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 264234-05-1 | Offers a range of quantities and provides bioactivity information.[5] |
| Key Organics | >95% | 10 mg | 264234-05-1 | Specifies purity and lead time for delivery. |
Application Notes: Mechanism of Action of this compound
This compound is a well-characterized, potent inhibitor of CYP3A4, an essential enzyme primarily found in the liver and intestines responsible for the metabolism of a vast number of clinically used drugs. Its inhibitory action is a key factor in the widely studied "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and potential toxicity.
The primary mechanism of inhibition by DHB is mechanism-based, also known as suicide inhibition. This means that DHB is a substrate for CYP3A4 and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This inactivation of CYP3A4 can lead to a significant increase in the bioavailability of co-administered drugs that are substrates of this enzyme.
Understanding this mechanism is crucial for researchers in drug metabolism, pharmacokinetics, and drug-drug interaction studies. The following experimental protocols provide methods to investigate and quantify the inhibitory effects of this compound on CYP3A4 activity.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using a Fluorometric Substrate
This protocol describes a high-throughput method to determine the inhibitory potential of this compound on CYP3A4 activity using a fluorogenic probe.
Materials:
-
High-purity this compound
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to make a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in potassium phosphate buffer to obtain a range of desired concentrations for testing.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
CYP3A4 enzyme solution
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system and the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
-
Stop Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., for the product of BFC, Ex/Em = ~405/530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Workflow for CYP3A4 Inhibition Assay:
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Testosterone 6β-Hydroxylation Assay in Human Liver Microsomes
This protocol outlines a classic method to assess CYP3A4 activity and its inhibition by this compound by measuring the formation of a specific metabolite.
Materials:
-
High-purity this compound
-
Human Liver Microsomes (HLMs)
-
Testosterone
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., corticosterone)
-
HPLC-MS/MS system
Protocol:
-
Prepare Solutions:
-
Prepare stock solutions of this compound and testosterone in a suitable solvent.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate at 37°C for 5 minutes.
-
-
Start Reaction:
-
Add testosterone to the mixture and briefly vortex.
-
Add the NADPH regenerating system to initiate the reaction.
-
-
Incubation:
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes) in a shaking water bath.
-
-
Stop Reaction:
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Protein Precipitation:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of 6β-hydroxytestosterone using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of 6β-hydroxytestosterone formed.
-
Calculate the percent inhibition and determine the IC50 value of this compound.
-
Signaling Pathway of CYP3A4 Inhibition:
Caption: Mechanism-based inhibition of CYP3A4 by this compound.
Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption and to study the effect of inhibitors like this compound on drug transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test drug (a known CYP3A4 substrate)
-
High-purity this compound
-
LC-MS/MS system
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test drug to the apical (AP) side of the Transwell insert, with and without pre-incubation with this compound.
-
The basolateral (BL) side contains drug-free HBSS.
-
-
Sampling:
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the test drug in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the basolateral side, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical side.
-
Compare the Papp values in the presence and absence of this compound to determine its effect on drug transport.
-
Logical Relationship for Caco-2 Permeability Assay:
Caption: Logical workflow of a Caco-2 cell permeability assay.
By following these guidelines and protocols, researchers can confidently source high-purity this compound and effectively utilize it in their laboratory studies to investigate drug metabolism and transport phenomena.
References
- 1. abcam.com [abcam.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. Development of a non-high pressure liquid chromatography assay to determine testosterone hydroxylase (CYP3A) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 6',7'-Dihydroxybergamottin in aqueous buffers for in vitro assays?
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 6',7'-Dihydroxybergamottin (DHB) in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) and why is its solubility a challenge?
A1: this compound (DHB) is a natural furanocoumarin found in citrus fruits like grapefruit and pomelos[1]. It is a potent inhibitor of the cytochrome P450 enzyme CYP3A4[2]. Like many furanocoumarins, DHB is a lipophilic molecule with poor solubility in aqueous solutions, which poses a significant challenge for conducting consistent and reproducible in vitro experiments in aqueous buffer systems.
Q2: What are the common solvents for dissolving DHB?
A2: DHB is readily soluble in several organic solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous assay buffer. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Q3: I'm observing precipitation when I dilute my DHB stock solution into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like DHB. This typically occurs because the final concentration of the organic solvent is too low to maintain solubility. Here are some troubleshooting steps:
-
Decrease the final concentration of DHB: Your target concentration in the assay may be above its solubility limit in the final buffer composition.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher final concentration of the organic solvent (e.g., DMSO) can help maintain solubility. However, always be mindful of the solvent's potential effects on your assay and include appropriate vehicle controls.
-
Change the method of dilution: Add the DHB stock solution to the aqueous buffer dropwise while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use a different solubilization strategy: Consider incorporating surfactants or cyclodextrins into your buffer to enhance DHB's solubility.
Q4: Can I adjust the pH of my buffer to improve DHB solubility?
Q5: Are there alternatives to organic co-solvents for solubilizing DHB?
A5: Yes, other methods can be employed to increase the aqueous solubility of DHB:
-
Surfactants: Non-ionic surfactants like Tween® 20 and Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules like DHB, effectively increasing their aqueous solubility.
Troubleshooting Guide: Common Solubility Issues with DHB
| Problem | Potential Cause | Recommended Solution |
| DHB powder will not dissolve in the initial organic solvent. | - Insufficient solvent volume.- Inappropriate solvent choice.- Compound has degraded. | - Increase the volume of the solvent.- Try a stronger organic solvent like DMF.- Use sonication or gentle warming to aid dissolution.- Verify the purity and integrity of the DHB powder. |
| DHB precipitates immediately upon dilution into aqueous buffer. | - Final concentration exceeds solubility limit.- Insufficient co-solvent in the final solution.- Rapid change in solvent polarity. | - Perform a serial dilution to a lower final concentration.- Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your assay.- Add the stock solution to the buffer slowly while vortexing. |
| DHB solution is clear initially but becomes cloudy or shows precipitation over time. | - The solution is supersaturated and unstable.- Temperature fluctuations affecting solubility.- Degradation of the compound in the aqueous buffer. | - Prepare fresh dilutions immediately before use.- Store solutions at a constant temperature.- Evaluate the stability of DHB in your specific buffer over the time course of your experiment. |
| Inconsistent results between experiments. | - Variability in stock solution preparation.- Inconsistent final concentration of co-solvent.- Precipitation occurring in some wells/tubes but not others. | - Standardize the protocol for preparing and diluting the DHB stock solution.- Ensure accurate and consistent pipetting of the stock solution.- Visually inspect all solutions for any signs of precipitation before starting the assay. |
Quantitative Data on DHB Solubility
The following table summarizes available quantitative data and estimates for the solubility of this compound under various conditions.
| Solvent/System | Concentration of Solubilizing Agent | Approximate Solubility of DHB | Reference/Note |
| Aqueous Buffer (e.g., PBS, pH 7.2) | N/A | Sparingly soluble | General observation for furanocoumarins. |
| Ethanol (EtOH) | 100% | ~10 mg/mL | Product information. |
| Dimethyl sulfoxide (DMSO) | 100% | ~30 mg/mL | Product information. |
| Dimethylformamide (DMF) | 100% | ~30 mg/mL | Product information. |
| DMSO:PBS (pH 7.2) | 1:1 (v/v) | ~0.5 mg/mL (~1.34 mM) | Product information. |
| Aqueous Buffer with Tween® 80 | > CMC (~0.01-0.02 mg/mL) | Estimated >3-fold increase | Based on data for other poorly soluble compounds[3]. Specific data for DHB is not available. |
| Aqueous Buffer with 2-Hydroxypropyl-β-cyclodextrin | 50% (w/w) | Estimated >60-fold increase | Based on data for a similar coumarin derivative[4]. Specific data for DHB is not available. |
Note: The Critical Micelle Concentration (CMC) of surfactants can vary depending on the buffer composition and temperature.
Experimental Protocols
Protocol 1: Preparation of a DHB Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of DHB powder.
-
Dissolve the DHB in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol, or DMF) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the DHB is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DHB Stock Solution into Aqueous Buffer (Co-solvent Method)
-
Thaw an aliquot of the DHB stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations if a wide range of final concentrations is needed.
-
To prepare the final working solution, add the DHB stock or intermediate dilution dropwise to the pre-warmed aqueous assay buffer while vortexing.
-
Ensure the final concentration of the organic solvent in the assay is as low as possible (typically ≤ 1% for DMSO in cell-based assays) and is consistent across all experimental and control groups.
-
Always include a vehicle control containing the same final concentration of the organic solvent in your experiment.
Protocol 3: Using Surfactants to Improve DHB Solubility
-
Prepare the aqueous assay buffer containing the desired concentration of a non-ionic surfactant (e.g., Tween® 20 or Tween® 80). The concentration should ideally be above the surfactant's Critical Micelle Concentration (CMC). A typical starting concentration is 0.05-0.1% (v/v).
-
Prepare a concentrated DHB stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO or Ethanol).
-
Add the DHB stock solution dropwise to the surfactant-containing buffer while vortexing to create the final working solution.
-
Include a vehicle control with the same final concentrations of the organic solvent and surfactant.
Protocol 4: Using Cyclodextrins to Improve DHB Solubility
-
Prepare the aqueous assay buffer containing the desired concentration of a cyclodextrin derivative (e.g., 2-Hydroxypropyl-β-cyclodextrin). The concentration can be varied (e.g., 1-10% w/v) to determine the optimal level for solubilization.
-
Prepare a concentrated DHB stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO or Ethanol).
-
Add the DHB stock solution to the cyclodextrin-containing buffer and vortex thoroughly. Allow the solution to equilibrate (e.g., for 30-60 minutes at room temperature) to facilitate the formation of the inclusion complex.
-
Include a vehicle control with the same final concentrations of the organic solvent and cyclodextrin.
Visualizations
Caption: Experimental workflow for preparing and solubilizing DHB for in vitro assays.
Caption: Troubleshooting decision tree for DHB precipitation issues.
References
Optimizing chromatographic separation of 6',7'-Dihydroxybergamottin from bergamottin.
Technical Support Center: Chromatographic Separation of Furanocoumarins
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of 6',7'-Dihydroxybergamottin (6',7'-DHB) from its parent compound, bergamottin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from bergamottin?
The primary challenge stems from their structural similarity. 6',7'-DHB is a hydroxylated derivative of bergamottin, differing only by the presence of two hydroxyl groups on the geranyloxy side chain. This small change results in a slight increase in polarity for 6',7'-DHB, which must be exploited for successful chromatographic separation.
Q2: What type of chromatography is most effective for this separation?
Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common and effective techniques.[1][2] These methods utilize a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity. Bergamottin, being less polar, will have a stronger affinity for the stationary phase and thus a longer retention time than the more polar 6',7'-DHB under typical RP-HPLC conditions.
Q3: What are the recommended starting conditions for an HPLC method?
A good starting point is a C18 column and a gradient elution using water and acetonitrile, both containing an acidic modifier.[1][2]
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a reliable choice.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths; key wavelengths for these compounds are approximately 221, 250, and 309 nm.
-
Flow Rate: 0.75 to 1.0 mL/min.
Q4: Why is an acidic modifier like formic acid added to the mobile phase?
An acidic modifier, such as formic acid, is used to improve peak shape and reproducibility. It protonates free silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions with the analytes, particularly the polar hydroxyl groups of 6',7'-DHB. This leads to sharper, more symmetrical peaks.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Peaks | 1. Inappropriate Mobile Phase Gradient: The gradient may be too steep, causing the compounds to elute too closely together.2. Low Column Efficiency: The column may be old, contaminated, or not suitable for the separation.3. Incorrect Organic Solvent: The choice of acetonitrile vs. methanol can affect selectivity. | 1. Optimize Gradient: Decrease the ramp of the gradient (make it shallower). Add an isocratic hold at a specific solvent composition to improve separation.2. Column Management: Use a high-efficiency column (smaller particle size, e.g., <3 µm). Flush the column or replace it if performance has degraded.3. Change Solvent: Substitute acetonitrile with methanol or vice versa. Methanol can sometimes offer different selectivity for structurally similar compounds. |
| Peak Tailing (especially for 6',7'-DHB) | 1. Secondary Silanol Interactions: The polar diol group of 6',7'-DHB interacts with active sites on the silica packing material.2. Column Overload: Injecting too concentrated a sample. | 1. Adjust Mobile Phase pH: Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol activity.2. Reduce Sample Concentration: Dilute the sample before injection. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in solvent composition, especially the modifier concentration, can cause shifts.2. Temperature Fluctuations: The column temperature is not stable.3. Column Equilibration: The column is not sufficiently equilibrated with the starting mobile phase conditions between runs. | 1. Precise Preparation: Prepare mobile phases fresh and in large batches to ensure consistency. Use precise measurements for all components.2. Use a Column Oven: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible results.3. Increase Equilibration Time: Extend the equilibration period at the end of each gradient run to ensure the column returns to the initial state. A period equivalent to 5-10 column volumes is recommended. |
| No Peaks or Very Small Peaks Detected | 1. Sample Degradation: The compounds may be unstable in the sample solvent.2. Incorrect Detection Wavelength: The detector is set to a wavelength where the analytes have poor absorbance.3. Sample Preparation Issue: Inefficient extraction from the initial matrix. | 1. Check Sample Stability: Test the sample for stability on the silica of the column. Prepare fresh samples and use solvents in which the compounds are known to be stable.2. Verify Wavelength: Check the UV spectra for bergamottin and 6',7'-DHB. Set the detector to a wavelength of maximum absorbance (e.g., ~250 nm or ~310 nm).3. Optimize Extraction: Review the sample extraction protocol. Methods like QuEChERS or ethyl acetate extraction have proven effective for furanocoumarins. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Bergamottin and 6',7'-DHB
This protocol is adapted from a method developed for the comprehensive analysis of furanocoumarins in grapefruit.
-
Sample Preparation (QuEChERS Method):
-
Weigh 5 g of the sample matrix (e.g., grapefruit juice).
-
Add 10 mL of acetonitrile and vortex at 2500 rpm for 3 minutes.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Vortex again and centrifuge.
-
Collect the supernatant (acetonitrile layer) for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: C18, e.g., 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0–0.1 min, 10% B
-
0.1–7.5 min, linear gradient from 10% to 98% B
-
7.5–7.8 min, hold at 98% B
-
7.8–8.0 min, return to 10% B
-
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min for UPLC.
-
Column Temperature: 35-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.80 kV.
-
Source Temperature: 125°C.
-
Desolvation Temperature: 350°C.
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification (specific parent/daughter ion transitions for each analyte would be required).
-
Visualizations
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Decision tree for troubleshooting poor peak resolution.
Caption: Relationship between Bergamottin and its more polar metabolite, 6',7'-DHB.
References
Long-term stability of 6',7'-Dihydroxybergamottin in different solvent systems.
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of 6',7'-Dihydroxybergamottin (DHB) in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound (DHB)?
For long-term storage, DHB should be handled as follows:
-
Solid Form: As a crystalline solid, DHB is stable for at least four years when stored at -20°C.[1]
-
In Solvent: For short-term storage in solvent, it is recommended to keep solutions at -80°C for up to six months or at -20°C for up to one month. These solutions should be in sealed containers and protected from moisture.[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of DHB for more than one day due to its limited stability.[1]
Q2: In which organic solvents is DHB soluble and what are the approximate concentrations?
DHB exhibits good solubility in several common organic solvents. The approximate solubilities are:
For preparing aqueous buffer solutions, it is advisable to first dissolve DHB in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a DHB concentration of approximately 0.5 mg/mL.
Q3: What is known about the stability of DHB in solution under different temperature conditions?
While specific degradation kinetics in various organic solvents are not extensively published, studies on DHB in the context of grapefruit juice provide valuable insights into its temperature sensitivity:
-
Elevated Temperatures: DHB is susceptible to degradation at high temperatures. For instance, storage of grapefruit juice at 100°C for two hours resulted in a significant loss of DHB.
-
Room Temperature vs. Refrigeration: Products containing DHB, such as grapefruit juice, that are stored at room temperature for extended periods show lower amounts of DHB compared to those stored at refrigerated temperatures. This suggests that refrigeration is preferable for preserving the integrity of DHB in solution.
Troubleshooting Guide
Issue 1: Rapid degradation of DHB in an aqueous experimental buffer.
-
Probable Cause: DHB has limited stability in aqueous solutions.
-
Solution: Prepare fresh aqueous solutions of DHB for each experiment. If a stock solution is necessary, prepare it in a suitable organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Do not store aqueous solutions for more than a day.
Issue 2: Inconsistent results in bioassays using DHB.
-
Probable Cause 1: Degradation of DHB in the solvent system used for the assay. Organic solvents can sometimes interact with enzymes and affect the stability of the compound being tested.
-
Solution 1: Whenever possible, use solvents like methanol or acetonitrile for introducing DHB into in vitro metabolism studies, as they tend to have less of an inhibitory effect on cytochrome P450 enzymes compared to DMSO or ethanol. Always include a solvent control in your experiments.
-
Probable Cause 2: The stock solution of DHB may have degraded over time.
-
Solution 2: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). It is advisable to periodically check the purity of your stock solution using a stability-indicating analytical method like HPLC.
Issue 3: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
-
Probable Cause: These are likely degradation products of DHB. In the context of grapefruit juice, bergaptol has been identified as a degradation product. In enzymatic assays, a γ-ketoenal can be formed through oxidation.
-
Solution: Utilize a stability-indicating HPLC method that can resolve the parent DHB peak from all potential degradation products. This often requires a gradient elution method. Further characterization of these new peaks using techniques like mass spectrometry (MS) can help in identifying the degradation products and understanding the degradation pathway.
Quantitative Data Summary
Currently, there is a lack of comprehensive public data on the long-term stability of pure this compound in various solvent systems. The following table summarizes the available information on its stability and solubility. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Observation/Value | Citation |
| Storage Stability (Solid) | -20°C | ≥ 4 years | |
| Storage Stability (in Solvent) | -80°C, sealed, away from moisture | 6 months | |
| -20°C, sealed, away from moisture | 1 month | ||
| Storage Stability (Aqueous Solution) | Not specified | Not recommended for more than one day | |
| Solubility | DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | ||
| Ethanol | ~10 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Thermal Stability (in Grapefruit Juice) | 100°C for 2 hours | Loss of DHB | |
| Room Temperature Storage | Lower amounts compared to refrigeration |
Experimental Protocols
Protocol 1: Establishing a Long-Term Stability Study for DHB in a Solvent System
This protocol outlines the steps to assess the stability of DHB in a chosen solvent (e.g., DMSO, Ethanol, Acetonitrile).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid DHB.
-
Dissolve it in the chosen solvent to a precise, known concentration (e.g., 1 mg/mL).
-
To minimize degradation from atmospheric oxygen, it is good practice to purge the solvent with an inert gas like nitrogen or argon before preparing the solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass HPLC vials) to create aliquots for each time point. This prevents contamination and degradation of the entire stock with repeated sampling.
-
Store the vials under different temperature conditions to be tested (e.g., -20°C, 4°C, and room temperature). Protect from light.
-
-
Sample Analysis at Time Points:
-
At predetermined intervals (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6), retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Quantify the concentration of DHB remaining at each time point.
-
Calculate the percentage of DHB remaining relative to the initial concentration at Day 0.
-
Plot the percentage of remaining DHB against time for each storage condition to visualize the degradation profile.
-
If significant degradation is observed, you can determine the degradation kinetics (e.g., by plotting the natural log of the concentration versus time for first-order kinetics).
-
Protocol 2: Development of a Stability-Indicating HPLC Method for DHB
This protocol provides a general framework for developing an HPLC method capable of separating DHB from its potential degradation products.
-
Forced Degradation Studies:
-
To generate potential degradation products, subject DHB solutions to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
These studies are crucial for ensuring the analytical method can distinguish the intact drug from its breakdown products.
-
-
HPLC System and Conditions (A Starting Point):
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is a common starting point (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is recommended to separate compounds with a range of polarities (the parent drug and its degradants). A starting gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (return to initial conditions)
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the lambda max (λmax) of DHB, which are approximately 221, 250, and 309 nm. A PDA detector is useful for assessing peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Visualizations
Caption: Workflow for a long-term stability study of DHB.
Caption: Workflow for developing a stability-indicating HPLC method.
References
How to mitigate the autofluorescence of 6',7'-Dihydroxybergamottin in cell-based assays?
Welcome to the technical support center for researchers utilizing 6',7'-Dihydroxybergamottin (DHB) in cell-based assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding the intrinsic autofluorescence of DHB, a known furanocoumarin, and how to mitigate its interference in fluorescence-based experiments.[1][2]
Troubleshooting Guide: Autofluorescence Interference
This section addresses common issues encountered due to the autofluorescence of this compound (DHB). Follow this guide to diagnose and resolve problems in your cell-based assays.
Issue: High Background Signal or Low Signal-to-Noise Ratio
Symptoms:
-
Unstained or "compound-only" control wells exhibit high fluorescence intensity.
-
The signal from your fluorescent probe is difficult to distinguish from the background.
-
Assay window (Z'-factor) is poor, indicating low assay quality.
Root Cause: this compound, like many natural products and furanocoumarins, is inherently fluorescent.[1][2][3] This autofluorescence can overlap with the excitation and emission spectra of your chosen fluorophore, leading to elevated background readings and masking the true signal. Cellular components like NADH and riboflavin also contribute to background autofluorescence, which is typically stronger in the blue-green spectral region.
Solutions Workflow:
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) autofluorescence?
A1: Autofluorescence is the natural tendency of certain molecules to absorb light and re-emit it at a longer wavelength (fluoresce). DHB is a furanocoumarin, a class of compounds known for this property. When excited by a light source in a fluorescence reader or microscope, DHB itself emits a fluorescent signal. If this signal overlaps with that of your intended fluorescent probe, it can cause significant interference, potentially leading to false-positive results or masking real biological effects.
Q2: In which spectral range is DHB autofluorescence most problematic?
A2: While specific excitation and emission spectra for DHB are not widely published, furanocoumarins and other endogenous cellular fluorophores (like NADH and flavins) typically exhibit the strongest autofluorescence in the UV to blue-green range of the spectrum (excitation ~350-490 nm, emission ~450-550 nm). Therefore, assays using fluorophores like DAPI, Hoechst, GFP, and FITC are most likely to be affected.
Q3: What are the primary strategies to mitigate DHB autofluorescence?
A3: There are three main strategies:
-
Spectral Separation: Move your detection wavelength away from the compound's autofluorescence. This is the most effective approach.
-
Signal Correction: Mathematically subtract the background fluorescence contributed by the compound.
-
Alternative Detection Methods: Use an assay technology that is not based on prompt fluorescence, such as luminescence or Time-Resolved Fluorescence (TRF).
Q4: Which fluorescent dyes are recommended for use with potentially autofluorescent compounds like DHB?
A4: It is highly recommended to use red-shifted fluorophores, as fewer library compounds fluoresce at longer wavelengths. Probes that are excited and emit in the red (>600 nm) or far-red (>650 nm) regions are ideal.
| Fluorophore Class | Example Dyes | Excitation (nm) | Emission (nm) | Compatibility with DHB |
| Blue / UV | DAPI, Hoechst | ~350-360 | ~460 | Poor (High risk of spectral overlap) |
| Green | GFP, FITC, Alexa Fluor 488 | ~488-495 | ~510-525 | Poor (High risk of spectral overlap) |
| Orange / Red | RFP, Alexa Fluor 594, Cy5 | ~590-650 | ~610-670 | Good (Reduced risk of overlap) |
| Far-Red | Alexa Fluor 647, Cy7 | ~650-750 | ~670-780 | Excellent (Minimal risk of overlap) |
Q5: Can I just subtract the background from my measurements?
A5: Yes, this is a common approach. You must include a control well containing cells treated with the same concentration of DHB but without the fluorescent reporter probe. The signal from this well represents the combined background from the cells and the compound. Subtracting this value from your experimental wells can correct for the interference. However, this method assumes the autofluorescence is simply additive and does not account for complex interactions like quenching.
Experimental Protocols
Protocol 1: Characterizing DHB Autofluorescence
Objective: To determine the excitation and emission spectra of DHB in your specific assay buffer and cell type.
Methodology:
-
Plate Preparation: In a microplate (preferably black-walled, clear-bottom), prepare the following samples:
-
Wells with assay buffer only (Blank).
-
Wells with unstained cells in assay buffer.
-
Wells with a serial dilution of DHB in assay buffer (no cells).
-
Wells with unstained cells incubated with the same serial dilution of DHB.
-
-
Spectral Scanning: Use a fluorescence plate reader with monochromator-based optics.
-
Emission Scan: Excite the wells at various wavelengths (e.g., from 350 nm to 600 nm in 10 nm steps) and record the emission spectrum for each excitation wavelength (e.g., from 400 nm to 750 nm).
-
Excitation Scan: Set the emission wavelength to that of your intended fluorophore and scan a range of excitation wavelengths.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Plot fluorescence intensity versus wavelength to identify the peak excitation and emission of DHB.
-
This will reveal the spectral region to avoid.
-
Protocol 2: Implementing a Red-Shifted Reporter Assay
Objective: To perform a cell-based assay using a far-red fluorescent probe to avoid DHB interference. This example uses a nuclear stain.
Methodology:
-
Cell Culture: Plate cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with DHB at the desired concentrations for the specified time. Include "vehicle-only" and "DHB-only" control wells.
-
Cell Staining:
-
Remove the treatment medium.
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells if required by the assay (e.g., with 4% paraformaldehyde). Note that aldehyde fixatives can sometimes increase autofluorescence.
-
Stain cells with a far-red nuclear dye (e.g., DRAQ5™ or SiR-DNA) according to the manufacturer's protocol.
-
-
Imaging/Reading:
-
Acquire fluorescence images or readings using appropriate filter sets for the far-red dye (e.g., Excitation: 640 nm / Emission: 680 nm).
-
Ensure the "DHB-only" control wells (stained with the far-red dye) show minimal signal, confirming that DHB autofluorescence does not interfere in this spectral range.
-
-
Quantification: Analyze the fluorescence intensity per cell or per well as required by the assay design.
Visualizing Key Concepts
Spectral Overlap Interference
The diagram below illustrates how the emission spectrum of an autofluorescent compound like DHB can overlap with the spectrum of a green fluorescent protein (GFP), leading to signal interference.
References
Troubleshooting variability in 6',7'-Dihydroxybergamottin-mediated enzyme inhibition results.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 6',7'-Dihydroxybergamottin (DHB)-mediated enzyme inhibition results.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for DHB inhibition of CYP3A4 inconsistent across experiments?
A1: Variability in IC50 values for this compound (DHB) is a common issue and can stem from several factors. DHB is a mechanism-based inactivator of CYP3A4, meaning its inhibitory potency is time- and concentration-dependent.[1] Inconsistencies can arise from slight variations in pre-incubation time, the concentration of NADPH, and the specific substrate used. The source and purity of the DHB, as well as its storage and handling, can also significantly impact results.[2]
Q2: What is the mechanism of CYP3A4 inhibition by DHB, and why is it important for my assay?
A2: DHB is a mechanism-based inactivator of CYP3A4.[3][4] This means that CYP3A4 metabolizes DHB into a reactive intermediate, likely a γ-ketoenal, which then covalently binds to the enzyme, irreversibly inactivating it.[3] This is distinct from simple competitive inhibition. Understanding this is critical because it necessitates a pre-incubation step in your assay protocol to allow for the time-dependent inactivation to occur. The length of this pre-incubation is a key parameter that must be consistent to ensure reproducible results.
Q3: How should I prepare and store my DHB stock solution to ensure stability?
A3: DHB should be stored as a solid at 2-8°C. For experiments, it is soluble in ethanol and can be further diluted. It is crucial to minimize the exposure of DHB solutions to high temperatures, as it can degrade. Prepare fresh dilutions for each experiment from a concentrated stock stored at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: Could the source or batch of DHB be affecting my results?
A4: Absolutely. The concentration of DHB and other furanocoumarins can vary significantly in natural sources like grapefruit juice depending on the variety, maturity, and processing methods. When using purified DHB, batch-to-batch differences in purity can lead to variability. It is advisable to use a high-purity standard from a reputable supplier and to characterize each new batch.
Q5: Is a pre-incubation step necessary for DHB inhibition assays? If so, for how long?
A5: Yes, a pre-incubation step is crucial due to DHB's mechanism-based inhibition. The inhibitor, enzyme (e.g., human liver microsomes), and an NADPH-generating system should be pre-incubated together before adding the substrate. A common pre-incubation time is 15-30 minutes, but the optimal time can vary. Comparing results with and without a pre-incubation step can confirm time-dependent inhibition, which is characterized by a lower IC50 value after pre-incubation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between assay plates. | Inconsistent pre-incubation times. Pipetting errors leading to concentration inaccuracies. Temperature fluctuations across the plate. | Standardize the pre-incubation time for all wells and plates meticulously. Use calibrated pipettes and consider using automated liquid handlers for better precision. Ensure uniform temperature control during incubation steps. |
| No or very weak inhibition observed. | Degraded DHB stock solution. Insufficient pre-incubation time. Absence of or depleted NADPH during pre-incubation. | Prepare a fresh stock solution of DHB from a reliable source. Optimize the pre-incubation time; start with a 30-minute pre-incubation. Ensure a functioning NADPH-regenerating system is used during the pre-incubation step. |
| IC50 values are significantly different from published data. | Different experimental conditions (e.g., enzyme source, substrate, protein concentration). Purity of the DHB compound. | Carefully review and align your protocol with published methods. Note any differences in substrate, enzyme source (recombinant vs. microsomes), and buffer composition. Confirm the purity of your DHB standard. |
| Assay shows inhibition without a pre-incubation step. | DHB also exhibits some level of reversible (competitive) inhibition. High concentrations of DHB may show inhibition without pre-incubation. | This is expected. The key characteristic of mechanism-based inhibition is a shift to a lower IC50 value after pre-incubation. Always include a no-pre-incubation control to assess the contribution of reversible inhibition. |
Data Presentation
Table 1: IC50 Values for DHB Inhibition of CYP3A4 Under Various Conditions
| Substrate | Enzyme Source | Pre-incubation Time | IC50 Value (µM) | Reference |
| Testosterone | Recombinant CYP3A4 | Time-dependent (0-30 min) | K_I = 59 µM | |
| Midazolam | Caco-2 cells | Not specified | 1.04 µM | |
| Testosterone | Human Liver Microsomes | Not specified | ~25 µM | |
| Nifedipine | CYP3A4-overexpressed HepG2 cells | Not specified | Concentration-dependent inhibition observed |
Note: Direct comparison of IC50 values should be done with caution due to the different experimental systems and conditions used in these studies.
Experimental Protocols
Protocol: In Vitro CYP3A4 Inhibition Assay using a Fluorescent Substrate
This protocol describes a common method to determine the IC50 of DHB for CYP3A4 using a fluorogenic substrate and human liver microsomes.
1. Materials:
-
This compound (DHB)
-
Human Liver Microsomes (HLM)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
2. Reagent Preparation:
-
DHB Stock Solution: Prepare a 10 mM stock solution of DHB in ethanol or DMSO.
-
HLM Suspension: Dilute HLM in potassium phosphate buffer to the desired concentration (e.g., 0.25 mg/mL).
-
Substrate Solution: Prepare the BFC substrate solution in buffer at twice the final desired concentration.
-
NADPH System: Prepare the NADPH regenerating system solution at four times the final desired concentration.
3. Assay Procedure (IC50 Shift Assay):
-
Plate 1 (Without Pre-incubation):
-
Add buffer, HLM suspension, and various concentrations of DHB to the wells.
-
Add the NADPH system to initiate the reaction.
-
Immediately add the BFC substrate to all wells.
-
Incubate at 37°C for the desired time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Read fluorescence.
-
-
Plate 2 (With Pre-incubation):
-
Add buffer, HLM suspension, and various concentrations of DHB to the wells.
-
Add the NADPH system to all wells to start the pre-incubation.
-
Incubate at 37°C for 30 minutes.
-
After pre-incubation, add the BFC substrate to initiate the metabolic reaction.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction.
-
Read fluorescence.
-
4. Data Analysis:
-
Subtract background fluorescence from all wells.
-
Calculate the percent inhibition for each DHB concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the DHB concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value for both conditions (with and without pre-incubation). A significant decrease in the IC50 value with pre-incubation confirms time-dependent inhibition.
Mandatory Visualizations
Diagrams
Caption: A logical workflow for troubleshooting variability in DHB inhibition assays.
Caption: The metabolic activation of DHB leading to irreversible CYP3A4 inactivation.
Caption: A typical experimental workflow for determining time-dependent inhibition.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QM/MM Study of the Metabolic Oxidation of this compound Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Minimizing non-specific binding of 6',7'-Dihydroxybergamottin in microsomal incubations.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize non-specific binding (NSB) of 6',7'-Dihydroxybergamottin (DHB) in microsomal incubations. High NSB can lead to an underestimation of metabolic clearance and inaccurate kinetic parameters.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for this compound (DHB)?
A1: Non-specific binding refers to the adherence of a test compound to components of the in vitro system other than the target enzymes, such as microsomal proteins and phospholipids. DHB is a lipophilic compound, as indicated by its calculated LogP of approximately 3.4, which increases its propensity for NSB. This can reduce the free concentration of DHB available for metabolism by cytochrome P450 enzymes (CYPs), leading to an underestimation of its true intrinsic clearance and inaccurate determination of kinetic parameters like Km and Ki.
Q2: I am observing high variability in my results. Could this be due to NSB?
A2: Yes, high variability in in vitro metabolism assays is a common issue that can be exacerbated by significant and inconsistent NSB. Factors such as minor differences in microsomal protein concentrations between assays, variability in plasticware, and the handling of highly lipophilic compounds can all contribute to inconsistent results.
Q3: How can I experimentally determine the extent of NSB for DHB?
A3: The fraction of compound unbound in the microsomal incubation (fu,mic) is a key parameter to quantify NSB. The most common methods for determining fu,mic are equilibrium dialysis, ultrafiltration, and ultracentrifugation. Equilibrium dialysis is often considered the gold standard.
Q4: My recovery of DHB is low in my equilibrium dialysis experiment. What could be the cause and how can I troubleshoot this?
A4: Low recovery of lipophilic compounds like DHB in equilibrium dialysis is a common challenge. Potential causes include adsorption to the dialysis membrane and apparatus, or compound instability. To troubleshoot, consider the following:
-
Pre-saturation: Pre-saturate the dialysis apparatus with a solution of the compound to block non-specific binding sites.
-
Material Selection: Use Teflon or other low-binding materials for vials and plates.
-
Recovery Check: Always include a control with the compound in buffer on both sides of the membrane to assess recovery and potential issues with the apparatus.
-
Stability Assessment: Include a control to assess the stability of DHB in the incubation matrix over the course of the experiment.
Q5: What are some general strategies to minimize NSB of DHB in my microsomal incubations?
A5: Several strategies can be employed to mitigate NSB:
-
Reduce Microsomal Protein Concentration: Using the lowest possible microsomal protein concentration that still provides a measurable metabolic turnover can significantly reduce NSB.
-
Inclusion of Bovine Serum Albumin (BSA): Adding BSA to the incubation can help to saturate non-specific binding sites on the microsomes and labware.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 can sometimes reduce NSB, but their effect on enzyme activity must be carefully evaluated.
-
Solvent Considerations: Ensure that the final concentration of organic solvent (e.g., DMSO) used to introduce DHB into the incubation is kept to a minimum (typically <1%), as higher concentrations can affect microsomal membrane integrity and enzyme activity.
Troubleshooting Guides
Issue 1: Higher than Expected Km or Ki Values
-
Possible Cause: Significant NSB of DHB is reducing the actual free concentration at the active site of the enzyme.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high Km or Ki values.
Issue 2: Low Recovery of DHB After Incubation
-
Possible Cause: Adsorption of the lipophilic DHB to plasticware (e.g., pipette tips, microplates).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery of DHB.
Data Presentation
The following tables summarize quantitative data on factors influencing non-specific binding of lipophilic compounds. While specific data for DHB is limited, these tables provide a general understanding of the expected trends.
Table 1: Effect of Microsomal Protein Concentration on the Fraction Unbound (fu,mic) of Lipophilic Compounds
| Compound (LogP) | Microsomal Protein (mg/mL) | fu,mic | Reference |
| Propranolol (~3.0) | 0.5 | 0.53 | [1] |
| 1.0 | 0.41 | [1] | |
| 2.0 | 0.23 | [1] | |
| Imipramine (~4.8) | 0.5 | 0.25 | [1] |
| 1.0 | 0.16 | [1] | |
| 2.0 | 0.10 |
Table 2: Effect of Bovine Serum Albumin (BSA) on Microsomal Binding
| Compound | BSA Concentration (%) | Apparent Km (µM) | Note | Reference |
| Phenacetin | 0 | 100 | High-affinity component | |
| 2 | 30 | BSA reduces apparent Km | ||
| Lidocaine | 0 | 150 | High-affinity component | |
| 2 | 40 | BSA reduces apparent Km |
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (fu,mic) by Equilibrium Dialysis
Materials:
-
This compound (DHB)
-
Human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device) with dialysis membranes (e.g., 12-14 kDa MWCO)
-
Incubator shaker
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of DHB in an appropriate organic solvent (e.g., DMSO).
-
Prepare the DHB working solution by spiking the stock solution into phosphate buffer. The final organic solvent concentration should be less than 1%.
-
Prepare the microsomal suspension by diluting the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions.
-
Add the microsomal suspension containing DHB to the donor chamber and an equal volume of phosphate buffer to the receiver chamber.
-
Include control wells:
-
Buffer on both sides (to check for equilibrium and non-specific binding to the device).
-
Microsomal suspension without DHB (blank).
-
-
Seal the unit and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of DHB in all samples by LC-MS/MS.
-
Calculate the fraction unbound (fu,mic) as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.
Protocol 2: Microsomal Stability Assay with Minimized NSB
Materials:
-
DHB
-
Human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Bovine Serum Albumin (BSA) (optional)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of DHB in DMSO.
-
Prepare the reaction mixture in a low-binding microplate. For each time point, combine phosphate buffer, microsomes (at a low concentration, e.g., 0.2-0.5 mg/mL), and optionally BSA (e.g., 1%).
-
Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess compound stability and recovery.
-
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of DHB using LC-MS/MS.
-
Plot the natural logarithm of the percentage of DHB remaining versus time to determine the elimination rate constant and calculate the in vitro half-life.
Signaling Pathways and Workflows
Logical Relationship: Impact of NSB on Observed Metabolism
Caption: Relationship between total drug, non-specifically bound drug, and metabolism.
Experimental Workflow: Determining and Correcting for NSB
Caption: Workflow for determining and applying the fraction unbound (fu,mic).
References
Improving the extraction efficiency of 6',7'-Dihydroxybergamottin from citrus peel.
Welcome to the technical support center for the efficient extraction of 6',7'-Dihydroxybergamottin (DHB) from citrus peel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) and why is it extracted from citrus peel?
A1: this compound is a natural furanocoumarin predominantly found in the peel and pulp of citrus fruits like grapefruit, pomelos, and sour oranges.[1] It is of significant interest to the pharmaceutical industry due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[2][3][4] This property can alter the metabolism of various drugs, making DHB a crucial compound for studying drug-drug interactions and potentially enhancing the bioavailability of certain medications.[5]
Q2: Which citrus sources are best for extracting DHB?
A2: Grapefruit (Citrus paradisi) is the most commonly cited source for high concentrations of DHB and other furanocoumarins. Pomelos and sour oranges are also known to contain this compound. The concentration of DHB can vary depending on the citrus variety, maturity, and growing conditions.
Q3: What are the most common methods for extracting DHB from citrus peel?
A3: The most prevalent methods are conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Supercritical fluid extraction (SFE) with CO2 is a more advanced technique also used for extracting compounds from citrus peel.
Q4: Which solvents are most effective for DHB extraction?
A4: Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins from citrus fruits. Methanol/water mixtures (e.g., 80:20 v/v) are also highly effective. Ethyl acetate is another commonly used solvent, particularly for liquid-liquid extraction from juice, and is favored for its lower toxicity. For researchers prioritizing green chemistry, ethanol is a viable, non-toxic alternative.
Q5: How can I purify the extracted DHB?
A5: After initial extraction, the crude extract typically requires purification. Common techniques include column chromatography using silica gel or polyamide resin. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate DHB with high purity. Crystallization is another method to obtain pure DHB from a concentrated extract.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DHB Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for DHB. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively extract the compound. 3. Poor Sample Preparation: Large particle size of the peel can limit solvent penetration. 4. Degradation of DHB: High temperatures or prolonged exposure to light can degrade furanocoumarins. | 1. Solvent Optimization: Test different solvents such as methanol, 80% aqueous methanol, or ethanol. Methanol is often reported as the most efficient. 2. Parameter Optimization: For CSE, increase extraction time or temperature moderately. For UAE and MAE, optimize sonication/microwave power and duration. 3. Sample Grinding: Ensure the citrus peel is dried and finely ground to a consistent powder to maximize surface area for solvent interaction. 4. Protect from Degradation: Conduct extractions under dim light and avoid excessive heat. For MAE, using a closed system may cause degradation, so an open system might be preferable. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds (e.g., chlorophyll, lipids, other flavonoids). 2. Crude Extract Complexity: Citrus peel is a complex matrix containing numerous phytochemicals. | 1. Solvent System Modification: Employ a multi-step extraction with solvents of varying polarity. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent for DHB. 2. Purification: Implement post-extraction purification steps. Column chromatography (silica gel or polyamide) is effective for separating furanocoumarins from other compounds. HPLC is recommended for high-purity isolation. |
| Inconsistent Results | 1. Variability in Plant Material: DHB content can vary between different batches of citrus peel. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent ratio, or equipment settings can affect outcomes. 3. Sample Processing Inconsistency: Differences in drying or grinding of the peel can lead to variable results. | 1. Standardize Raw Material: If possible, use citrus peel from the same source and harvest time. Homogenize the powdered peel before taking samples for extraction. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Document all settings and conditions for each experiment. 3. Standardize Sample Preparation: Implement a consistent protocol for drying, grinding, and sieving the citrus peel. |
| Solvent Removal Issues | 1. High Boiling Point Solvent: Solvents with high boiling points can be difficult to remove completely. 2. Heat Sensitivity of DHB: Aggressive heating to remove solvent can lead to compound degradation. | 1. Use of Appropriate Solvents: Prefer solvents with lower boiling points like methanol or ethanol where appropriate. 2. Rotary Evaporation: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, which helps in preserving the integrity of DHB. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Solvents | Key Parameters | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | Methanol, Ethanol, Ethyl Acetate | Temperature, Time, Solvent-to-Solid Ratio | Simple, Low-cost setup | Time and solvent consuming, Potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | Frequency, Power, Temperature, Time | Reduced extraction time, Increased yield, Less solvent consumption. | Equipment cost, Potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol | Power, Temperature, Time, Pressure | Very short extraction times, High efficiency, Reduced solvent use. | Potential for thermal degradation in closed systems, Equipment cost. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a co-solvent like ethanol) | Pressure, Temperature, Flow Rate | Environmentally friendly ("green" extraction), High selectivity | High initial equipment cost, May be less efficient for polar compounds without a co-solvent. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of DHB
-
Sample Preparation:
-
Wash fresh citrus peel to remove any surface impurities.
-
Dry the peel in an oven at 40-50°C until brittle.
-
Grind the dried peel into a fine powder using a blender or mill.
-
-
Extraction:
-
Weigh 10 g of the dried citrus peel powder and place it in a 250 mL beaker.
-
Add 100 mL of 80% aqueous methanol (a 1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30-45 minutes at a controlled temperature of around 40°C.
-
-
Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 50 mL of 80% methanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents, for example, starting with hexane-ethyl acetate and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing DHB.
-
-
Final Quantification:
-
Combine the pure fractions and evaporate the solvent.
-
Quantify the DHB yield using HPLC with a UV detector, comparing it against a standard curve of pure DHB.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of DHB
-
Sample Preparation:
-
Prepare dried citrus peel powder as described in the UAE protocol.
-
-
Extraction:
-
Place 5 g of the dried powder into a microwave extraction vessel.
-
Add 100 mL of ethanol (a 1:20 solid-to-liquid ratio).
-
Place the vessel in a microwave extractor.
-
Set the microwave power to 200-300 W and the extraction time to 5-15 minutes. Maintain a constant temperature, for example, 60°C.
-
-
Isolation and Purification:
-
Follow steps 3-6 from the UAE protocol to filter, concentrate, purify, and quantify the DHB extract.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for DHB extraction and purification.
References
Technical Support Center: Accounting for 6',7'-Dihydroxybergamottin's Effect on Cell Viability in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of 6',7'-Dihydroxybergamottin (DHB). DHB, a natural furanocoumarin found in grapefruit and other citrus species, is a known potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][3][4][5] This document will help you navigate potential experimental challenges and accurately interpret your cell viability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) and what are its known biological activities?
A1: this compound is a furanocoumarin that acts as a potent inhibitor of CYP3A4, an enzyme crucial for the metabolism of many drugs. Its inhibitory action can lead to significant drug-drug interactions. While its primary characterization is as a CYP3A4 inhibitor, related furanocoumarins have been shown to possess anticancer properties, including the induction of apoptosis.
Q2: I am observing inconsistent results in my MTT cytotoxicity assays with DHB. What could be the cause?
A2: Furanocoumarins, the class of compounds DHB belongs to, have been reported to interfere with tetrazolium-based assays like MTT. This interference can lead to an overestimation of cell viability, as the compound itself may reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This can result in misleadingly high IC50 values or even a perceived increase in viability at higher concentrations.
Q3: Are there alternative assays to MTT for assessing the cytotoxicity of DHB?
A3: Yes, to avoid the potential artifacts associated with MTT assays, consider using alternative methods that measure different aspects of cell health. These include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies intracellular ATP levels, which is a direct measure of metabolically active cells.
-
Real-time Cytotoxicity Assays: Employ non-toxic dyes that enter cells with compromised membranes, allowing for kinetic measurements of cell death.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a simple measure of the number of remaining cells after treatment.
Q4: Does DHB induce a specific type of cell death?
A4: While direct studies on DHB's specific mode of cell death induction are limited, its precursor, bergamottin, has been shown to induce apoptosis. Bergamottin inhibits the STAT3 signaling pathway, which is often persistently active in cancer cells and promotes their survival and proliferation. By inhibiting STAT3, bergamottin can trigger the apoptotic cascade. It is plausible that DHB may act through a similar mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell viability at high DHB concentrations in MTT assay. | Furanocoumarins can directly reduce the MTT reagent, leading to a false-positive signal. | 1. Perform a cell-free control: Incubate DHB with MTT reagent in the absence of cells to check for direct reduction. 2. Switch to an alternative assay: Use an LDH, ATP-based, or crystal violet assay. |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the plate, or precipitation of DHB. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS. 3. Visually inspect wells for any precipitate after adding DHB. Ensure the final solvent concentration is non-toxic and maintains DHB solubility. |
| No observed cytotoxicity at expected concentrations. | The chosen cell line may be resistant to DHB's effects. The incubation time may be too short. | 1. Test a panel of different cell lines to find a sensitive model. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Difficulty in determining the mode of cell death. | A single viability assay may not be sufficient to distinguish between apoptosis and necrosis. | 1. Perform multiple assays that measure different cellular events. 2. Caspase activity assays can specifically measure the activation of key apoptotic enzymes. 3. Western blotting for apoptotic markers (e.g., cleaved PARP, cleaved Caspase-3) can confirm apoptosis. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Xanthotoxin | HepG2 (Liver Cancer) | SRB | 6.9 µg/mL (~29.7 µM) | |
| Bergamottin | Multiple Myeloma (MM.1S) | MTT | ~50 µM |
Note: The cytotoxicity of DHB may vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is provided for reference but should be used with caution due to the potential for interference by DHB.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (DHB) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of DHB. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a recommended alternative to the MTT assay for DHB.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
DHB stock solution (in DMSO)
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of DHB. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate for the desired time period.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes).
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Caspase-3/7 Activity Assay
This assay helps to determine if DHB induces apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates suitable for luminescence
-
DHB stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Compound Treatment: Treat cells with DHB at various concentrations and for different time points. Include appropriate controls.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature as per the kit's instructions (typically 30-60 minutes).
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Western Blot for Apoptotic Markers
This protocol provides a general workflow to confirm apoptosis by detecting key protein markers.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-STAT3, anti-p-STAT3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for furanocoumarin-induced apoptosis via STAT3 inhibition.
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QM/MM Study of the Metabolic Oxidation of this compound Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of 6',7'-Dihydroxybergamottin during sample processing and storage.
Welcome to the Technical Support Center for 6',7'-Dihydroxybergamottin (DHB) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DHB during sample processing and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) and why is its stability a concern?
A1: this compound (DHB) is a natural furanocoumarin found in grapefruit and other citrus fruits. It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of numerous drugs.[1][2] This inhibition is the primary cause of the "grapefruit juice effect," where the consumption of grapefruit juice can significantly alter the pharmacokinetics of co-administered drugs.[1][2]
DHB is susceptible to degradation, which can lead to an underestimation of its concentration and a misinterpretation of its effects in research and clinical studies. The primary degradation product is often bergaptol, a compound with significantly weaker CYP3A4 inhibitory activity.[3] Therefore, ensuring the stability of DHB throughout sample collection, processing, and storage is critical for accurate and reliable results.
Q2: What are the main factors that cause DHB degradation?
A2: The primary factors that contribute to the degradation of DHB include:
-
Temperature: Elevated temperatures, especially prolonged exposure to room temperature or higher, can accelerate degradation. Studies have shown that hot-filled grapefruit juice or juice stored at room temperature has lower levels of DHB compared to refrigerated products.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of furanocoumarins. This is a common characteristic of this class of compounds.
-
Oxidation: As a phenolic compound, DHB is susceptible to oxidative degradation. The presence of oxidizing agents or exposure to air (oxygen) can contribute to its breakdown.
-
Enzymatic Activity: In biological matrices such as blood or tissue homogenates, metabolic enzymes can continue to be active after sample collection, potentially leading to the degradation of DHB.
Q3: What are the recommended short-term and long-term storage conditions for DHB?
A3: To ensure the stability of DHB, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage temperatures for DHB standards and samples.
| Storage Condition | Temperature | Duration | Recommendations |
| Short-Term Storage | 0°C to 4°C | Up to 24 hours | For processed samples (e.g., extracts in solvent) or biological samples prior to immediate processing. Keep on ice and protected from light. |
| Long-Term Storage | -20°C | Several months | For DHB standard solutions and biological samples. Aliquot samples to avoid repeated freeze-thaw cycles. |
| Extended Long-Term Storage | -80°C | > 6 months | For archival of valuable samples and long-term stability studies. |
Note: Data is compiled from general best practices for furanocoumarin and analyte stability. Specific stability testing for DHB in your particular matrix and storage conditions is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DHB.
Low Analyte Response or Complete Absence of DHB Peak
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Collection/Handling | • Immediately place biological samples on ice after collection. • Process samples as quickly as possible (ideally within 1 hour). • Use anticoagulants like EDTA for plasma collection, which can chelate metal ions that may catalyze oxidation. • Consider adding an antioxidant, such as 0.1-0.5% (w/v) ascorbic acid, to the collection tubes. |
| Degradation during Storage | • Ensure samples are stored at or below -20°C for long-term storage. • Avoid repeated freeze-thaw cycles by aliquoting samples. • Protect all samples and standards from light by using amber vials or wrapping them in aluminum foil. |
| Inefficient Extraction | • Optimize the extraction solvent. For liquid-liquid extraction (LLE), ethyl acetate or methyl tert-butyl ether are common choices. • For solid-phase extraction (SPE), select a cartridge with appropriate chemistry (e.g., C18 or a mixed-mode cation exchange for biological fluids) and optimize wash and elution steps. |
| Ion Suppression in Mass Spectrometry | • Dilute the sample extract to reduce the concentration of interfering matrix components. • Improve sample clean-up by using a more rigorous SPE protocol or a different LLE solvent. • Adjust the chromatography to separate DHB from the suppression zone. This can be visualized using a post-column infusion experiment. |
Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | • For basic analytes that may exhibit peak tailing due to interaction with residual silanols on the column, lower the mobile phase pH to around 3. This will protonate the silanols and reduce unwanted interactions. • Use a column with a base-deactivated stationary phase. • Increase the ionic strength of the mobile phase (e.g., increase buffer concentration for UV-based methods) to mask silanol interactions. |
| Column Overload | • If all peaks are tailing or fronting, you may be overloading the column. Dilute the sample and re-inject. • Reduce the injection volume. |
| Column Contamination or Void | • If peak tailing appears suddenly, the column inlet frit may be partially blocked. Try back-flushing the column (if the manufacturer's instructions permit). • A void at the head of the column can cause peak splitting or tailing. This can be caused by pressure shocks or high pH. If a void is suspected, the column may need to be replaced. |
| Extra-Column Volume | • Minimize the length and internal diameter of tubing between the injector, column, and detector. This is especially critical for UHPLC systems. |
Experimental Protocols
Protocol 1: Extraction of DHB from Human Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of DHB from human plasma. Optimization may be required based on the specific laboratory setup and analytical instrumentation.
Materials:
-
Human plasma collected in EDTA tubes
-
Ascorbic acid solution (10% w/v in water)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled DHB or a structurally similar compound)
-
Phosphoric acid (1 M)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Add 10 µL of the 10% ascorbic acid solution to act as an antioxidant.
-
Add the internal standard solution at a concentration appropriate for your assay.
-
Vortex for 10 seconds.
-
Acidify the sample by adding 50 µL of 1 M phosphoric acid to a pH of approximately 3-4.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the DHB and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS system.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Visualizations
Logical Workflow for Preventing DHB Degradation
Caption: A logical workflow for minimizing DHB degradation from sample collection to analysis.
CYP3A4 Inactivation by DHB
Caption: Simplified pathway of mechanism-based inactivation of CYP3A4 by DHB.
References
- 1. US6160006A - this compound, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of CYP3A4 inhibitory potency: 6',7'-Dihydroxybergamottin vs. bergamottin.
A detailed guide for researchers and drug development professionals on the differential inhibitory effects of two key furanocoumarins on Cytochrome P450 3A4.
The cytochrome P450 enzyme CYP3A4 is a critical component in the metabolism of a vast array of clinically used drugs. Its inhibition can lead to significant drug-drug interactions, altering pharmacokinetic profiles and potentially leading to adverse effects. Two of the most studied natural inhibitors of CYP3A4 are the furanocoumarins 6',7'-dihydroxybergamottin (DHB) and bergamottin, both prominently found in grapefruit juice.[1][2] This guide provides a comparative analysis of their CYP3A4 inhibitory potency, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
Multiple in vitro studies have demonstrated that both this compound and bergamottin are inhibitors of CYP3A4, acting through both reversible and mechanism-based inhibition.[1][3][4] Mechanism-based inhibition involves the initial metabolism of the inhibitor by the enzyme, leading to a reactive metabolite that covalently binds to and inactivates the enzyme. This type of inhibition is often of greater clinical concern due to its potential for prolonged effects.
The following table summarizes the key quantitative parameters defining the inhibitory potency of DHB and bergamottin from various studies. IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant for reversible inhibition, while KI and kinact are the constants for mechanism-based inactivation.
| Parameter | This compound (DHB) | Bergamottin | Substrate Used | Enzyme Source | Reference |
| IC50 | 4.7 µM | Weaker than DHB | Midazolam | Human Liver Microsomes | |
| IC50 (pre-incubation) | 0.31 µM | - | Midazolam | Human Liver Microsomes | |
| Ki (reversible) | ~0.8 µM | 13 µM | Midazolam | Human Intestinal Microsomes | |
| Ki (reversible) | - | 8-fold lower than with midazolam | Testosterone | Human Intestinal Microsomes | |
| KI (mechanism-based) | ~3 µM | ~25 µM | Testosterone/Midazolam | Human Intestinal Microsomes | |
| kinact (mechanism-based) | 0.3-0.4 min⁻¹ | ~0.35 min⁻¹ | Testosterone/Midazolam | Human Intestinal Microsomes | |
| KI (mechanism-based) | 59 µM | 7.7 µM | Testosterone | Reconstituted CYP3A4 | |
| kinact (mechanism-based) | 0.16 min⁻¹ | 0.3 min⁻¹ | Testosterone | Reconstituted CYP3A4 |
The data consistently indicates that this compound is a more potent reversible and, in some contexts, mechanism-based inhibitor of CYP3A4 than bergamottin. Notably, the inhibitory potency of bergamottin has been shown to be substrate-dependent, a crucial consideration for in vitro study design.
Experimental Protocols
The determination of CYP3A4 inhibition parameters involves standardized in vitro assays. Below is a detailed methodology representative of the key experiments cited.
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
Test compounds (this compound, bergamottin) dissolved in a suitable solvent (e.g., DMSO)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
LC-MS/MS for metabolite quantification
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubation Mixture: In each well of the microplate, add the human liver microsomes, the CYP3A4 substrate, and the test compound at various concentrations.
-
Pre-incubation (for direct inhibition): The mixture is typically pre-warmed at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The plate is incubated at 37°C for a specific time, ensuring the reaction proceeds under linear conditions.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile or methanol).
-
Analysis: The formation of the substrate's metabolite is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is calculated for each inhibitor concentration. The percentage of inhibition relative to a vehicle control (no inhibitor) is determined, and the IC50 value is calculated by fitting the data to a suitable model.
Mechanism-Based Inhibition Assay
To assess time-dependent inhibition, a pre-incubation step with the inhibitor and NADPH is included.
-
Procedure: The test compound is pre-incubated with human liver microsomes and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. Following this pre-incubation, a high concentration of the CYP3A4 substrate is added to initiate the reaction, and the residual enzyme activity is measured.
-
Data Analysis: A decrease in enzyme activity with increasing pre-incubation time indicates mechanism-based inhibition. The data are used to calculate the kinetic parameters KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation).
Visualizing Experimental and Logical Frameworks
Experimental Workflow for CYP3A4 Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro CYP3A4 inhibition assay.
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Comparative Logic of Inhibitory Potency
This diagram outlines the logical flow of the comparative analysis between this compound and bergamottin.
Caption: Comparative analysis of DHB and bergamottin.
References
Validating an Analytical Method for 6',7'-Dihydroxybergamottin: A Comparative Guide to Regulatory Compliance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for the quantification of 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin of significant interest due to its interaction with cytochrome P450 enzymes.[1][2][3][4][5] The presented methodologies and data align with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The primary analytical method detailed and validated here is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). For comparative purposes, its performance is benchmarked against an alternative, more advanced technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Performance of Analytical Methods for DHB Quantification
The selection of an analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the validation parameters for the HPLC-UV method and a comparison with the typical performance of a UPLC-MS/MS method.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method (Alternative) | ICH Q2(R1) Guideline |
| Specificity | Demonstrated by peak purity analysis and comparison with a blank matrix. No interfering peaks at the retention time of DHB. | Highly specific due to monitoring of parent and daughter ion transitions. | The analytical procedure should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | ≥ 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | The specified range is normally derived from linearity studies and depends on the intended application. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | Assessed from a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration. |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Generally more robust to matrix effects when using appropriate internal standards. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the principles outlined in the ICH Q2(R1) guideline.
1. Specificity
-
Objective: To demonstrate that the analytical method is able to accurately and specifically measure the analyte of interest without interference from other components in the sample matrix.
-
Protocol:
-
Analyze a blank sample matrix (e.g., placebo formulation, biological fluid without the analyte) to identify any potential interfering peaks at the retention time of DHB.
-
Analyze a standard solution of DHB.
-
Analyze a sample of the matrix spiked with DHB.
-
Compare the chromatograms from the blank, standard, and spiked sample to ensure that there are no co-eluting peaks with the DHB peak. Peak purity analysis should be performed using a photodiode array (PDA) detector for the HPLC-UV method.
-
2. Linearity
-
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of DHB of known concentrations spanning the expected range of the samples.
-
Inject each standard solution in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples of the matrix spiked with known amounts of DHB at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the measurements.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
-
6. Robustness
-
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the analytical method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% of the organic solvent).
-
Column temperature (e.g., ±2°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results.
-
Visualizing the Validation Workflow and Method Comparison
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Identification of this compound, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QM/MM Study of the Metabolic Oxidation of this compound Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative investigation of 6',7'-Dihydroxybergamottin's impact on various CYP3A isoforms.
For Immediate Release
A detailed analysis of 6',7'-Dihydroxybergamottin (DHB), a key furanocoumarin in grapefruit juice, reveals its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This guide provides a comparative overview of DHB's impact on various CYP3A isoforms, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound (DHB) is a natural furanocoumarin predominantly found in grapefruit juice and is a major contributor to the well-documented "grapefruit juice effect," which can lead to significant drug-drug interactions. This is primarily due to its potent mechanism-based inhibition of CYP3A4, an enzyme responsible for the metabolism of a large proportion of clinically used drugs. Understanding the comparative impact of DHB on different CYP3A isoforms, such as CYP3A4 and CYP3A5, is crucial for predicting and mitigating adverse drug reactions.
Quantitative Analysis of CYP3A Inhibition by this compound
The inhibitory potential of DHB against CYP3A4 has been quantified through various in vitro studies, yielding crucial parameters such as the half-maximal inhibitory concentration (IC50) and the inactivation constant (Ki). These values are essential for assessing the risk of drug-drug interactions.
| Parameter | CYP3A4 | CYP3A5 | Reference |
| IC50 (µM) | 1.04 - 25 | Data not available | [1][2] |
| Ki (µM) | ~0.8 - 3 | Data not available | [3] |
| k_inact (min⁻¹) | 0.3 - 0.4 | Data not available | [3] |
Note: While extensive data exists for CYP3A4, specific quantitative data for the inhibitory effect of DHB on CYP3A5 remains limited in the current literature. However, studies on the related furanocoumarin, bergamottin (a precursor to DHB), have shown mechanism-based inactivation of CYP3A5, suggesting that DHB may also inhibit this isoform.[4]
Mechanism of Inhibition: A Closer Look
DHB acts as a mechanism-based inhibitor of CYP3A4. This means that DHB is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation. This inactivation is time- and concentration-dependent and requires the presence of NADPH. The proposed mechanism involves the formation of a reactive intermediate that covalently modifies the apoprotein of CYP3A4.
Experimental Protocols
To facilitate further research, this section outlines a detailed methodology for assessing the inhibitory effect of DHB on CYP3A isoforms in vitro.
In Vitro CYP Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50, Ki, and kinact of this compound for CYP3A4 and CYP3A5.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (DHB)
-
CYP3A4 and CYP3A5 specific substrates (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DHB, substrate, and internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the incubation buffer (potassium phosphate buffer).
-
-
IC50 Determination (Direct Inhibition):
-
Prepare a series of dilutions of DHB.
-
In a microcentrifuge tube, combine HLMs, DHB dilutions, and buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP3A substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis of the metabolite.
-
Calculate the percent inhibition for each DHB concentration relative to a vehicle control and determine the IC50 value by non-linear regression.
-
-
Mechanism-Based Inhibition (MBI) Assessment (IC50 Shift Assay):
-
Perform two sets of incubations as described for IC50 determination.
-
Set 1 (0-minute pre-incubation): Add DHB, HLMs, and the NADPH regenerating system simultaneously with the substrate.
-
Set 2 (30-minute pre-incubation): Pre-incubate DHB, HLMs, and the NADPH regenerating system at 37°C for 30 minutes before adding the substrate.
-
A significant decrease in the IC50 value in the pre-incubated set compared to the 0-minute set indicates MBI.
-
-
Determination of Ki and k_inact:
-
Pre-incubate HLMs with various concentrations of DHB and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
After each pre-incubation time, add a high concentration of the specific substrate to initiate the reaction.
-
Terminate the reaction after a short incubation time and analyze for metabolite formation.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each DHB concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the DHB concentrations. The maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (Ki) can be determined by fitting the data to the Michaelis-Menten equation.
-
Visualizing the Experimental Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining CYP inhibition parameters.
Caption: Logical relationship of mechanism-based inhibition by DHB.
Signaling Pathways and Regulation
The expression of CYP3A enzymes is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). While direct evidence for DHB's effect on these signaling pathways is limited, furanocoumarins, in general, are known to interact with these xenobiotic-sensing receptors. It is plausible that DHB, as a xenobiotic, could modulate PXR and CAR activity, thereby influencing the expression levels of CYP3A enzymes. Further research is warranted to elucidate the precise impact of DHB on these regulatory pathways.
Caption: Potential influence of DHB on CYP3A gene regulation pathways.
Conclusion
This compound is a potent mechanism-based inhibitor of CYP3A4. While its direct impact on other CYP3A isoforms like CYP3A5 requires further investigation, the available evidence suggests a potential for broader inhibitory activity within the CYP3A subfamily. The provided experimental protocols and visualizations serve as a resource for researchers to further explore the intricate interactions between DHB and these critical drug-metabolizing enzymes. A deeper understanding of these mechanisms is paramount for enhancing drug safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the contribution of 6',7'-Dihydroxybergamottin to the clinical grapefruit juice effect.
For Researchers, Scientists, and Drug Development Professionals
Grapefruit juice is widely recognized for its clinically significant interactions with numerous drugs, a phenomenon primarily attributed to the inhibition of the intestinal cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition leads to decreased first-pass metabolism and consequently, increased oral bioavailability and risk of toxicity for a variety of medications.[1][2][3] Among the various compounds present in grapefruit juice, the furanocoumarin 6',7'-dihydroxybergamottin (DHB) has been identified as a principal agent responsible for this "grapefruit juice effect".[4][5] This guide provides a comparative analysis of DHB's contribution, supported by experimental data, to offer a clearer understanding of its role relative to other grapefruit juice constituents and whole juice.
Comparative Analysis of CYP3A4 Inhibition
The inhibitory potential of DHB on CYP3A4 has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, comparing DHB with bergamottin (another major furanocoumarin in grapefruit), and grapefruit juice itself.
Table 1: In Vitro Inhibition of Human CYP3A4
| Inhibitor | System | Substrate | Inhibition Parameter | Value | Reference |
| This compound (DHB) | Human Liver Microsomes | Midazolam | IC50 | 4.7 µM | |
| Human Liver Microsomes (pre-incubated) | Midazolam | IC50 | 0.31 µM | ||
| Human Intestinal Microsomes | Testosterone / Midazolam | Ki (reversible) | ~0.8 µM | ||
| Human Intestinal Microsomes | Testosterone / Midazolam | KI (mechanism-based) | ~3 µM | ||
| cDNA-expressed CYP3A4 | Testosterone / Midazolam | kinact | 0.3-0.4 min⁻¹ | ||
| Bergamottin (BG) | Human Liver Microsomes | Quinine | % Inhibition (at 100 µM) | 67% | |
| Human Intestinal Microsomes | Testosterone | Ki (reversible) | ~1.6 µM | ||
| Human Intestinal Microsomes | Midazolam | Ki (reversible) | 13 µM | ||
| Human Intestinal Microsomes | Testosterone / Midazolam | KI (mechanism-based) | ~25 µM | ||
| cDNA-expressed CYP3A4 | Testosterone / Midazolam | kinact | ~0.35 min⁻¹ | ||
| Reconstituted P450 3A4 | Testosterone | KI (mechanism-based) | 7.7 µM | ||
| Reconstituted P450 3A4 | Testosterone | kinact | 0.3 min⁻¹ | ||
| Grapefruit Juice | Human Liver Microsomes | Testosterone | % Inhibition (2.5% v/v) | Varies (significant) | |
| Human Liver Microsomes | CYP3A4 activity | % Inhibition (8% v/v) | ~90% |
Table 2: Clinical Pharmacokinetic Studies
| Study Drug | Intervention | Key Pharmacokinetic Parameter | Fold Increase vs. Control | Reference |
| Felodipine (10 mg) | Grapefruit Juice Serum (containing DHB) | AUC | 1.9 | |
| Grapefruit Juice Serum (containing DHB) | Cmax | 1.7 | ||
| Midazolam | Grapefruit Juice | AUC | 1.65 | |
| Cyclosporine | Grapefruit Juice | AUC | 1.55 | |
| Grapefruit Juice | Cmax | 1.35 | ||
| Seville Orange Juice (contains DHB) | AUC | No significant change |
Experimental Protocols
The data presented above were generated using established methodologies to assess enzyme inhibition and pharmacokinetic alterations. Below are detailed descriptions of the key experimental protocols cited.
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potency (IC50, Ki) of individual furanocoumarins or grapefruit juice extracts on CYP3A4 activity.
Materials:
-
Human liver microsomes or cDNA-expressed CYP3A4
-
CYP3A4 substrate (e.g., testosterone, midazolam, quinine)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Test compounds (DHB, bergamottin) dissolved in a suitable solvent (e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer)
Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes or cDNA-expressed CYP3A4, the CYP3A4 substrate, and the test inhibitor (DHB, bergamottin, or grapefruit juice extract) at various concentrations.
-
Pre-incubation (for mechanism-based inhibition): For determining mechanism-based inhibition, the inhibitor is pre-incubated with the enzyme and the NADPH regenerating system for a specific duration before the addition of the substrate.
-
Incubation: The metabolic reaction is initiated by adding the NADPH regenerating system (if not pre-incubated) and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, typically by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the metabolite of the CYP3A4 substrate is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (vehicle-only). IC50 values (concentration of inhibitor causing 50% inhibition) are calculated by non-linear regression analysis. Kinetic parameters like Ki (inhibition constant) and kinact (maximal rate of inactivation) are determined using appropriate enzyme kinetic models.
Clinical Pharmacokinetic Study
Objective: To assess the in vivo effect of grapefruit juice or its components on the pharmacokinetics of a CYP3A4 substrate drug.
Design:
-
A randomized, crossover study design is typically employed with a washout period between treatments.
-
Healthy volunteers serve as subjects.
Procedure:
-
Treatment Arms: Subjects are administered a CYP3A4 substrate drug (e.g., felodipine, midazolam) with:
-
A control beverage (e.g., water or orange juice)
-
Grapefruit juice
-
A beverage containing isolated components of grapefruit juice (e.g., DHB)
-
-
Drug Administration: A single oral dose of the probe drug is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24 hours).
-
Plasma Analysis: Plasma concentrations of the parent drug and, if relevant, its metabolites are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated using non-compartmental methods.
-
Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters between the different treatment arms to determine the significance of any observed effects.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of CYP3A4 inhibition and a typical experimental workflow.
Caption: Mechanism of CYP3A4 inhibition by this compound (DHB).
Caption: Workflow for evaluating DHB's contribution to the grapefruit juice effect.
Conclusion
References
- 1. dietsdebunked.co.uk [dietsdebunked.co.uk]
- 2. Grapefruit-Drug Interactions - ProQuest [proquest.com]
- 3. Mechanism-based inactivation of human cytochrome P450 3A4 by grapefruit juice and red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Establishing an in vitro-in vivo correlation for drug interactions involving 6',7'-Dihydroxybergamottin.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo data to establish a correlation for drug interactions involving 6',7'-dihydroxybergamottin (DHB), a potent inhibitor of cytochrome P450 3A4 (CYP3A4). Found in grapefruit juice, DHB is a primary contributor to the "grapefruit juice effect," which can significantly alter the pharmacokinetics of co-administered drugs.[1][2][3][4] Understanding the relationship between in vitro inhibition data and in vivo drug interaction studies is crucial for predicting and managing these interactions in clinical practice and during drug development.
Data Presentation: In Vitro Inhibition and In Vivo Interaction Data
The following tables summarize quantitative data from various studies, facilitating a direct comparison between the in vitro inhibitory potential of DHB and its observed in vivo effects.
Table 1: In Vitro Inhibition of CYP3A4 by this compound (DHB)
| System | Substrate | Inhibition Parameter | Value (µM) | Reference |
| Human Liver Microsomes | Midazolam | IC50 (pre-incubation) | 0.31 | [4] |
| Human Liver Microsomes | Testosterone | IC50 | 25 | |
| Caco-2 Cells | Midazolam | IC50 | 1.0 | |
| Human Intestinal Microsomes | Testosterone/Midazolam | Ki (reversible) | ~0.8 | |
| Human Intestinal Microsomes | Testosterone/Midazolam | K_I (mechanism-based) | ~3 | |
| Reconstituted CYP3A4 | Testosterone | K_I (mechanism-based) | 59 |
IC50: Half maximal inhibitory concentration; Ki: Reversible inhibition constant; K_I: Inactivation constant (for mechanism-based inhibition).
Table 2: In Vivo Drug Interactions with Grapefruit Juice Containing this compound (DHB)
| Co-administered Drug | Study Population | Key Findings | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Felodipine | 5 healthy volunteers | Grapefruit juice serum containing DHB significantly increased felodipine exposure. | 1.9 | 1.7 | |
| Cyclosporine | Healthy subjects | Grapefruit juice increased cyclosporine exposure. | 1.55 | 1.35 | |
| Midazolam | Healthy subjects | Grapefruit juice increased midazolam exposure. | 1.65 | - |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to generate the data presented above.
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential (IC50, Ki) of DHB on CYP3A4-mediated metabolism.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
This compound (DHB)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS for analysis
Procedure:
-
A pre-incubation mixture is prepared containing HLM or recombinant CYP3A4, buffer, and varying concentrations of DHB.
-
The mixture is pre-incubated to allow for any mechanism-based inhibition.
-
The reaction is initiated by adding the CYP3A4 substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
The rate of metabolite formation is compared to a control (without DHB) to determine the percentage of inhibition.
-
IC50 values are calculated by fitting the inhibition data to a dose-response curve. For mechanism-based inhibition, kinact and KI values are determined through more complex kinetic modeling.
In Vivo Drug Interaction Study
Objective: To evaluate the effect of DHB (typically administered as grapefruit juice) on the pharmacokinetics of a co-administered drug.
Materials:
-
Investigational drug (CYP3A4 substrate)
-
Grapefruit juice with a known concentration of DHB
-
Control beverage (e.g., orange juice or water)
-
Human volunteers
-
Equipment for blood sampling and processing
-
LC-MS/MS for drug concentration analysis
Procedure:
-
Healthy volunteers are recruited and provide informed consent.
-
The study is typically a crossover design, where each subject serves as their own control.
-
In the control phase, subjects receive the investigational drug with a control beverage.
-
In the treatment phase, subjects receive the same dose of the investigational drug with grapefruit juice.
-
Blood samples are collected at predetermined time points after drug administration.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
The concentration of the investigational drug and its major metabolites in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated for both phases.
-
The fold increase in AUC and Cmax is determined to quantify the magnitude of the drug interaction.
Visualizations
The following diagrams illustrate key concepts and workflows related to establishing an in vitro-in vivo correlation for DHB-mediated drug interactions.
References
Inter-laboratory Validation of a 6',7'-Dihydroxybergamottin CYP3A4 Inhibition Assay: A Comparative Guide
This guide provides a comprehensive comparison of the performance of 6',7'-Dihydroxybergamottin (DHB) as a cytochrome P450 3A4 (CYP3A4) inhibitor, supported by experimental data from various laboratories. It is intended for researchers, scientists, and drug development professionals involved in the assessment of drug-drug interaction potential.
Comparison of Inter-Laboratory Results for CYP3A4 Inhibition
The half-maximal inhibitory concentration (IC50) of this compound (DHB) against CYP3A4 has been determined in multiple laboratories using different experimental setups. The observed variability in IC50 values can be attributed to differences in substrate, enzyme source, and incubation conditions. This highlights the importance of standardized protocols in inter-laboratory validation studies.
A summary of reported IC50 values for DHB and common CYP3A4 inhibitors is presented below:
| Inhibitor | Substrate | Enzyme Source | IC50 (µM) | Reference |
| This compound (DHB) | 6β-hydroxytestosterone | Rat Liver Microsomes | 25 | [1] |
| This compound (DHB) | Midazolam α-hydroxylation | Human Liver Microsomes | 4.7 | [2] |
| This compound (DHB) (pre-incubation) | Midazolam α-hydroxylation | Human Liver Microsomes | 0.31 | [2] |
| This compound (DHB) | Not Specified | Not Specified | 1.2 | [2] |
| Ketoconazole | Nifedipine oxidation | HepG2-GS-3A4 cells | ~0.9 (sufficient to inhibit) | [3] |
| Ketoconazole | Triazolam hydroxylation | Human Liver Microsomes | 0.07 | |
| Ritonavir | Triazolam hydroxylation | Human Liver Microsomes | 0.14 | |
| Ritonavir (pre-incubation) | Triazolam hydroxylation | Human Liver Microsomes | 0.07 | |
| Ritonavir | Testosterone 6β-hydroxylation | Human Liver Microsomes | 0.034 |
Experimental Protocols
A generalized protocol for a fluorometric-based CYP3A4 inhibition assay in a 96-well plate format is provided below. This method is suitable for high-throughput screening and can be adapted for use with DHB.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
This compound (DHB) and other test compounds
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of DHB, control inhibitors (e.g., ketoconazole), and the fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH-generating system and potassium phosphate buffer.
-
Incubation Mixture Preparation: In each well of the 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and varying concentrations of DHB or control inhibitor.
-
Pre-incubation: For mechanism-based inhibition assessment, pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) in the presence of the NADPH-generating system before adding the substrate. For direct inhibition, pre-incubation is performed without the NADPH-generating system.
-
Initiation of Reaction: Add the CYP3A4 substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of CYP3A4 inhibition by DHB.
Caption: Experimental workflow for a CYP3A4 inhibition assay.
Caption: Mechanism of CYP3A4 inactivation by DHB.
Comparison with Alternative CYP3A4 Inhibitors
This compound is a potent mechanism-based inhibitor of CYP3A4. Its inhibitory potency is comparable to or greater than some other furanocoumarins found in grapefruit juice but generally less potent than clinically used strong inhibitors like ketoconazole and ritonavir.
-
DHB vs. Bergamottin: DHB has been shown to have a much stronger inhibitory potency compared to its parent compound, bergamottin.
-
DHB vs. Ketoconazole and Ritonavir: Ketoconazole and ritonavir are considered gold-standard strong inhibitors of CYP3A4, with IC50 values in the low nanomolar to sub-micromolar range. DHB's IC50 values are generally in the low micromolar range, indicating a lower, though still significant, inhibitory potential. The mechanism-based inhibition of DHB, however, means its in vivo effect can be more prolonged than that of a reversible inhibitor.
References
Validating the Specificity of 6',7'-Dihydroxybergamottin as a Chemical Probe for CYP3A4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6',7'-Dihydroxybergamottin (DHB) as a chemical probe for Cytochrome P450 3A4 (CYP3A4), evaluating its performance against other commonly used alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their in vitro studies.
Executive Summary
This compound (DHB), a furanocoumarin found in grapefruit juice, is a potent mechanism-based inhibitor of CYP3A4.[1][2] Its utility as a specific chemical probe for this key drug-metabolizing enzyme warrants careful consideration of its potency, selectivity, and the nuances of its inhibitory mechanism. This guide compares DHB with established CYP3A4 modulators, such as the strong inhibitor ketoconazole and the classic substrate midazolam, to provide a clear perspective on its application in drug metabolism and drug-drug interaction studies.
Comparative Analysis of CYP3A4 Chemical Probes
The selection of an appropriate chemical probe is critical for accurately characterizing the role of CYP3A4 in the metabolism of new chemical entities. The following table summarizes key quantitative data for DHB and its alternatives.
| Chemical Probe | Type | Parameter | Value (µM) | Test System | Substrate |
| This compound (DHB) | Mechanism-Based Inhibitor | Kᵢ | 5.56 | Human Liver Microsomes | Nifedipine |
| kᵢₙₐ꜀ₜ | 0.05-0.08 min⁻¹ | Human Liver Microsomes | Nifedipine | ||
| IC₅₀ (pre-incubation) | 0.31 | Human Liver Microsomes | Midazolam | ||
| IC₅₀ (no pre-incubation) | 4.7 | Human Liver Microsomes | Midazolam | ||
| Ketoconazole | Reversible Inhibitor | Kᵢ | 0.011 - 0.045 | Human Liver Microsomes | Midazolam, Triazolam, Testosterone |
| IC₅₀ | 0.03 | Recombinant CYP3A4 | Alprazolam | ||
| Midazolam | Substrate | Kₘ | 1.56 - 5.57 | Human Liver Microsomes & Recombinant CYP3A4 | - |
Specificity Profile of this compound
While DHB is a potent CYP3A4 inhibitor, its specificity across the cytochrome P450 superfamily is a crucial consideration for its use as a selective probe.
| CYP Isoform | Inhibition by DHB |
| CYP3A4 | Potent mechanism-based inhibition |
| CYP1A2 | Inhibition potency nearly equivalent to CYP3A4 |
| CYP2C9 | Weaker inhibition |
| CYP2D6 | Weaker inhibition |
| CYP2E1 | Least sensitive to inhibition |
Data compiled from multiple sources indicating relative inhibitory potential.[3]
Experimental Protocols
Detailed methodologies are provided below for key experiments to validate and characterize CYP3A4 chemical probes.
Reversible Inhibition Assay (Determination of Kᵢ)
This protocol outlines the determination of the inhibitory constant (Kᵢ) for a reversible inhibitor.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
Test inhibitor (e.g., ketoconazole)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS for analysis
Procedure:
-
Prepare a matrix of incubations with varying concentrations of both the substrate and the inhibitor. Substrate concentrations should span 0.1 to 8 times the Kₘ value, and inhibitor concentrations should span 0.1 to 4 times the expected Kᵢ.[4]
-
In a 96-well plate, add HLM, buffer, and the inhibitor to the appropriate wells.
-
Pre-warm the plate at 37°C for 10 minutes.[5]
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Determine the mode of inhibition and the Kᵢ value by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-model) using graphing software.
Time-Dependent Inhibition Assay (IC₅₀ Shift Method)
This protocol is designed to identify mechanism-based inhibitors by measuring the shift in the IC₅₀ value after pre-incubation.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 substrate (e.g., midazolam)
-
Test compound (e.g., DHB)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS for analysis
Procedure:
-
No Pre-incubation (Direct Inhibition):
-
Prepare incubations containing HLM, buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system simultaneously.
-
Incubate, terminate, and analyze as described in the reversible inhibition protocol to determine the direct IC₅₀.
-
-
Pre-incubation with NADPH:
-
Prepare incubations containing HLM, buffer, varying concentrations of the test compound, and the NADPH regenerating system.
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate.
-
Incubate for a short period (e.g., 5-10 minutes), terminate the reaction, and analyze for metabolite formation to determine the IC₅₀ after pre-incubation.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for both conditions. A significant shift (typically >1.5-fold) to a lower IC₅₀ value in the pre-incubation condition suggests time-dependent inhibition.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate critical workflows and pathways.
Caption: Workflow for validating a chemical probe for CYP3A4.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Inhibition selectivity of grapefruit juice components on human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Differential Inhibition of Intestinal versus Hepatic CYP3A4 by 6',7'-Dihydroxybergamottin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 6',7'-Dihydroxybergamottin (DHB) on intestinal and hepatic Cytochrome P450 3A4 (CYP3A4). DHB, a major furanocoumarin in grapefruit juice, is a significant contributor to food-drug interactions through its potent inhibition of CYP3A4, the most abundant human drug-metabolizing enzyme. Understanding the differential impact of DHB on CYP3A4 in the intestine versus the liver is crucial for predicting the extent and duration of such interactions.
Executive Summary
This compound is a potent mechanism-based inhibitor of CYP3A4.[1] Evidence strongly suggests that a standard single exposure to grapefruit juice, containing DHB, impairs the enteric (intestinal) CYP3A4 to a greater extent than the hepatic (liver) enzyme.[1] This differential effect is primarily due to the high concentration of DHB in the gastrointestinal tract following ingestion, leading to significant first-pass metabolism inhibition of orally administered drugs that are CYP3A4 substrates.[2][3] The inhibition is characterized by both a rapid, reversible component and a time-dependent, irreversible inactivation of the enzyme.[2]
Quantitative Comparison of CYP3A4 Inhibition
The inhibitory potency of DHB against CYP3A4 has been quantified in various in vitro systems. The following tables summarize the key inhibitory constants (IC50, Ki, and Kinact) for DHB and a key comparative compound, bergamottin (BG), another prominent furanocoumarin in grapefruit juice.
Table 1: Inhibitory Potency (IC50) of DHB on CYP3A4
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Human Liver Microsomes | Midazolam | 4.7 | |
| This compound (pre-incubation) | Human Liver Microsomes | Midazolam | 0.31 | |
| This compound | Rat Liver Microsomes | Testosterone | 25 | |
| This compound | Human cDNA-expressed CYP3A4 | Testosterone | 1-2 |
Table 2: Reversible and Mechanism-Based Inhibition Constants of DHB and Bergamottin on Intestinal CYP3A4
| Inhibitor | Parameter | Substrate | Value | Reference |
| This compound | Ki (reversible) | Midazolam/Testosterone | ~0.8 µM | |
| This compound | KI (irreversible) | Midazolam/Testosterone | ~3 µM | |
| This compound | kinact | Midazolam/Testosterone | 0.3-0.4 min-1 | |
| Bergamottin | Ki (reversible) | Midazolam | 13 µM | |
| Bergamottin | Ki (reversible) | Testosterone | 1.6 µM | |
| Bergamottin | KI (irreversible) | Midazolam/Testosterone | ~25 µM | |
| Bergamottin | kinact | Midazolam/Testosterone | ~0.35 min-1 |
Mechanism of Differential Inhibition
The more pronounced effect of DHB on intestinal CYP3A4 can be attributed to its route of administration and mechanism of action. Following oral ingestion of grapefruit juice, enterocytes are exposed to high concentrations of DHB, leading to substantial inactivation of intestinal CYP3A4. While DHB is also absorbed systemically, its concentration reaching the liver is significantly lower, resulting in a less pronounced inhibition of hepatic CYP3A4.
DHB acts as a mechanism-based inhibitor, meaning it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This necessitates the synthesis of new enzyme, a process that can take several days, explaining the prolonged duration of the grapefruit juice-drug interaction.
Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to assess CYP3A4 inhibition.
IC50 Determination for Reversible Inhibition
This assay determines the concentration of an inhibitor required to reduce CYP3A4 activity by 50%.
-
Materials: Human liver microsomes (HLM) or recombinant human CYP3A4, CYP3A4 substrate (e.g., midazolam, testosterone), NADPH regenerating system, inhibitor stock solution (DHB), and appropriate buffers.
-
Procedure:
-
Prepare a series of dilutions of the inhibitor (DHB).
-
In a microplate, combine HLM or recombinant CYP3A4, buffer, and the CYP3A4 substrate.
-
Add the different concentrations of the inhibitor to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS or a fluorescent plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Mechanism-Based Inhibition Assay
This assay characterizes the time-dependent inactivation of CYP3A4.
-
Materials: Same as for the reversible inhibition assay.
-
Procedure:
-
Pre-incubate HLM or recombinant CYP3A4 with various concentrations of the inhibitor (DHB) and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes). A control without NADPH is also included.
-
Following the pre-incubation, dilute the mixture significantly to reduce the concentration of the reversible inhibitor.
-
Add the CYP3A4 substrate to initiate the reaction.
-
Incubate at 37°C for a short period.
-
Stop the reaction and quantify the metabolite formation.
-
Determine the rate of enzyme inactivation (kobs) at each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Comparison with Alternatives
Bergamottin (BG) is another furanocoumarin in grapefruit juice that inhibits CYP3A4. However, studies have shown that DHB is a more potent inhibitor. As indicated in Table 2, the reversible inhibition constant (Ki) for DHB is generally lower than that of BG, particularly for certain substrates. Furthermore, DHB exhibits rapid, substrate-independent inhibition, whereas BG's inhibitory onset is slower and can be substrate-dependent. These findings suggest that DHB is the primary contributor to the rapid onset of the grapefruit juice-drug interaction. Other compounds in grapefruit juice, such as naringin, have been shown to be weak inhibitors of CYP3A4.
Conclusion
The inhibitory effect of this compound is significantly more pronounced on intestinal CYP3A4 compared to hepatic CYP3A4 following oral administration. This is a critical consideration in drug development and clinical practice for predicting and managing drug-food interactions. The data presented in this guide, along with the outlined experimental protocols, provide a framework for researchers to further investigate the nuances of CYP3A4 inhibition by DHB and other natural compounds.
References
Safety Operating Guide
Proper Disposal of 6',7'-Dihydroxybergamottin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6',7'-Dihydroxybergamottin (DHB), a furanocoumarin and potent CYP3A4 inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Therefore, it must be disposed of as hazardous chemical waste. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and can lead to environmental contamination and potential legal liabilities.
Key Safety and Handling Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄O₆ | PubChem |
| Molecular Weight | 372.41 g/mol | Sigma-Aldrich |
| Appearance | White to light beige solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound waste, including pure surplus chemical, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing paper, gloves, and absorbent pads, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound (e.g., in ethanol, DMSO, or DMF) must be collected as liquid hazardous waste. Do not mix with aqueous waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or the original manufacturer's container).
-
Ensure the container is in good condition, free from leaks or cracks.[2]
-
-
Liquid Waste:
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must also include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure waste containers are kept closed except when adding waste.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to treat or dispose of the chemical waste yourself. The recommended method of disposal for combustible organic solids is high-temperature incineration in a licensed facility.
Experimental Protocol Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill of solid this compound, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid raising dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
